molecular formula C10H9N3O2 B1417019 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152510-62-7

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Número de catálogo: B1417019
Número CAS: 1152510-62-7
Peso molecular: 203.2 g/mol
Clave InChI: SXFFRRVYLAKLES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-methyl-3-pyridin-4-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFRRVYLAKLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152510-62-7
Record name 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Physicochemical Profiling and Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152510-62-7) is one such molecule[1]. Characterized by its locked tautomeric state and dual-heterocyclic architecture, this building block is heavily utilized in medicinal chemistry to synthesize ATP-competitive kinase inhibitors and DNA-binding agents[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, chemical reactivity, and self-validating experimental workflows designed for drug development professionals.

Structural and Physicochemical Profiling

The structural architecture of this compound features a pyrazole core, a C3-linked pyridine ring, and a C4-carboxylic acid.

  • Conformational Locking: The N1-methylation is a deliberate design choice. By preventing pyrazole tautomerization, the molecule provides a predictable 3D vector for Structure-Activity Relationship (SAR) studies and simplifies NMR characterization.

  • Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid. At physiological pH (7.4), it exists predominantly as a zwitterion or carboxylate anion, which significantly enhances its aqueous thermodynamic solubility compared to neutral analogs[3].

Quantitative Physicochemical Data

The following data summarizes the core metrics critical for Lipinski’s Rule of 5 evaluations and ADME predictions.

PropertyValuePharmacological Relevance
CAS Number 1152510-62-7[1]Primary compound identifier.
Molecular Formula C10H9N3O2[4]Defines atomic composition.
Molecular Weight 203.20 g/mol [4]Highly ligand-efficient; leaves ample MW budget for further functionalization (<500 Da).
Predicted pKa (Acidic) 3.55 – 4.09[3]Corresponds to the C4-carboxylic acid deprotonation.
Predicted pKa (Basic) ~5.20Corresponds to the pyridine nitrogen protonation.
Predicted LogP 1.27 – 1.98[3]Optimal lipophilicity for oral bioavailability and membrane permeability.
H-Bond Donors / Acceptors 1 / 4[4]Favorable for forming critical hinge-region interactions in kinase pockets.
TPSA 68 Ų[4]Excellent for cellular permeability; allows tuning for or against Blood-Brain Barrier (BBB) penetration.

Chemical Reactivity and Mechanistic Insights

When utilizing this building block in library synthesis, the primary site of functionalization is the C4-carboxylic acid. However, researchers must account for steric and electronic hindrance . The adjacent C3-pyridine ring creates a bulky microenvironment, while the electron-deficient pyrazole core reduces the nucleophilicity of the carboxylate.

Causality of Reagent Selection: Standard coupling reagents like DCC or EDC alone are highly inefficient here, often leading to unreacted starting material or epimerization. To overcome this, uronium-based coupling reagents such as HATU paired with a non-nucleophilic base (DIPEA ) are mandated. HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, facilitating rapid nucleophilic attack by primary or secondary amines.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints (In-Process Controls).

Protocol 1: High-Efficiency Amide Coupling (Library Synthesis)

Objective: Synthesize pyrazole-4-carboxamide derivatives with >95% purity.

  • Activation: Dissolve 1.0 eq of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir at 25°C for 15 minutes.

    • Self-Validation Check (IPC): Quench a 5 µL aliquot in 100 µL methanol. Analyze via LC-MS to confirm the complete disappearance of the parent mass (m/z 204 [M+H]+) and the formation of the active HOAt-ester or methyl ester intermediate. Do not proceed until activation is confirmed.

  • Nucleophilic Addition: Add 1.1 eq of the target amine. Stir at room temperature for 2–12 hours.

  • Workup & Purification: Dilute with ethyl acetate and wash sequentially with saturated NaHCO3 (removes acidic byproducts) and 5% LiCl aqueous solution (removes DMF). Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.

Workflow A 1-methyl-3-(pyridin-4-yl) -1H-pyrazole-4-carboxylic acid B Activation: HATU / DIPEA (Forms HOAt Active Ester) A->B DMF, 25°C C In-Process Control (IPC) LC-MS confirms activation B->C Aliquot quench D Amine Addition (Nucleophilic Substitution) B->D Proceed if IPC passes E Target Carboxamide (>95% Purity via HPLC) D->E 2-12 h, Workup

Fig 1. Self-validating amide coupling workflow with IPC checkpoints.
Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the true aqueous solubility of the synthesized derivatives.

  • Equilibration: Add excess solid compound to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Shake at 300 rpm at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a pre-established standard curve.

    • Self-Validation Check (Mass Balance): Dissolve the remaining solid pellet in DMSO and quantify. The sum of the dissolved compound (supernatant) and the undissolved compound (pellet) must equal the total spiked mass to rule out non-specific binding to the assay tubes.

Biological Applications and Signaling Pathways

Derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid are prominently featured in the patent literature and oncology research as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically AXL and cMet [5].

Mechanistically, the pyrazole-pyridine core acts as a bioisostere for the purine ring of ATP. The nitrogen atoms on the pyrazole and pyridine rings serve as critical hydrogen bond acceptors/donors, anchoring the molecule within the highly conserved kinase hinge region. By competitively blocking ATP binding, these compounds halt downstream PI3K/AKT and MAPK signaling cascades, ultimately inducing apoptosis in tumor cells[2].

Pathway Ligand Pyrazole-4-carboxamide Derivative Kinase Receptor Tyrosine Kinase (AXL / cMet) Ligand->Kinase Penetrates cell Hinge Kinase Hinge Region (Hydrogen Bonding) Kinase->Hinge Localizes to Block ATP Binding Blockade (Competitive Inhibition) Hinge->Block Induces Apoptosis Tumor Cell Apoptosis (Proliferation Arrest) Block->Apoptosis Downstream effect

Fig 2. Mechanism of action for pyrazole-derived kinase inhibitors.

References

  • NextSDS. "1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • The Royal Society of Chemistry. "SUPPLEMENTARY FILE - pKa and LogP Profiling of Pyrazole-4-Carboxylic Acid Derivatives." RSC. URL:[Link]

  • J-Stage. "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Google Patents. "WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use." WIPO.

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Molecular Concept to Crystalline Reality

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and capacity for diverse substitutions make it a cornerstone in the design of novel therapeutics, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[3][4] This guide focuses on a specific, yet highly relevant, derivative: 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid . The strategic incorporation of a pyridine ring and a carboxylic acid moiety onto the core pyrazole structure introduces key functionalities that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile through specific intermolecular interactions.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not merely a recitation of data but a narrative of scientific inquiry, designed to elucidate the "why" behind the "how." We will journey from the rational synthesis of the molecule to the precise art and science of single-crystal X-ray diffraction, culminating in a detailed analysis of its three-dimensional architecture. Understanding this crystal structure is paramount, as it provides a foundational blueprint for structure-activity relationship (SAR) studies, aids in the design of more potent and selective analogues, and informs the development of stable, effective pharmaceutical formulations.

While a specific, publicly deposited crystal structure for the title compound is not available as of this writing, this guide will construct a robust analytical framework based on established principles and data from closely related, published structures.[3][5] This approach provides a predictive and highly instructive exploration of the compound's expected solid-state behavior.

Part 1: Synthesis and Crystallization – The Genesis of a Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of a diffraction-quality single crystal.[6] The chosen synthetic route and crystallization strategy are critical, as they directly impact the quality of the final structural analysis.

A Proposed Synthetic Pathway

The synthesis of pyrazole-4-carboxylic acids typically involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or a suitable equivalent, followed by ester hydrolysis.[7] For our target molecule, a plausible and efficient route is outlined below. This protocol is a composite based on established methodologies for analogous pyrazole derivatives.[7][8]

Experimental Protocol: Synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

  • Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-3-(pyridin-4-yl)propanoate.

    • To a solution of ethyl 4-isonicotinoylacetate in anhydrous toluene, add triethyl orthoformate and acetic anhydride.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enol ether intermediate. This intermediate is often used in the next step without further purification.

    • Causality: This step creates the three-carbon backbone required for the pyrazole ring, with the appropriate functional groups in place for cyclization.

  • Step 2: Cyclization with Methylhydrazine.

    • Dissolve the crude intermediate from Step 1 in ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of methylhydrazine in ethanol dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The nucleophilic attack of the hydrazine on the carbonyl and enol ether carbons, followed by condensation and dehydration, forms the stable pyrazole ring. The use of methylhydrazine ensures the N-methylation at the N1 position.

  • Step 3: Saponification to the Carboxylic Acid.

    • To the ethanolic solution from Step 2, add an aqueous solution of sodium hydroxide (2M).

    • Heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the ester.

    • Cool the reaction mixture and reduce the volume in vacuo.

    • Acidify the aqueous solution to pH 3-4 with hydrochloric acid (1M). A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target compound, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

    • Causality: Basic hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification, protonates the carboxylate to yield the final carboxylic acid.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 4-isonicotinoylacetate C Ethyl 2-(ethoxymethylene)-3-oxo- 3-(pyridin-4-yl)propanoate A->C B Triethyl orthoformate + Acetic anhydride B->C E Ethyl 1-methyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylate C->E Reflux in Ethanol D Methylhydrazine D->E G 1-methyl-3-(pyridin-4-yl)-1H- pyrazole-4-carboxylic acid E->G Saponification F 1. NaOH (aq) 2. HCl (aq) F->G

Caption: Synthetic pathway for the target compound.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often more of an art than a science, requiring patience and empirical screening of various conditions.[9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening:

    • Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) at room and elevated temperatures.

    • An ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[4]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., methanol or ethanol) to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Place the solution in a small, clean vial, cover it with a cap that has a few pinholes, and leave it undisturbed in a vibration-free environment.

    • Crystals should form over several days to weeks as the solvent slowly evaporates.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean, pre-warmed vial.

    • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.[4]

    • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to maximize the yield of crystals.

Part 2: The Core of the Analysis – Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.[10]

From Crystal to Diffraction Pattern: The Data Collection Workflow

The process begins by mounting a suitable crystal on a goniometer in a diffractometer.[9] A finely focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[6][12]

Diagram: X-ray Crystallography Workflow

G A High-Purity Synthesized Compound B Single Crystal Growth (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D X-ray Beam Irradiation C->D E Collect Diffraction Pattern (Reflections) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final Crystal Structure (CIF File) G->H

Caption: From compound to structure.

Solving the Puzzle: Structure Solution and Refinement

The diffraction pattern contains information about the intensity and position of the reflections. While the intensities are directly measured, the phase information is lost. Determining these phases—the "phase problem"—is the crucial step in solving the crystal structure.[12] Modern direct methods or Patterson methods, implemented in software packages like SHELX, are typically used to generate an initial electron density map.[13]

This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.[13]

Part 3: The Molecular Architecture – Analysis of the Crystal Structure

Based on the known structures of similar pyrazole-carboxylic acids and pyridyl-pyrazoles, we can predict the key structural features of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.[3][5]

Intramolecular Features: Bond Lengths and Conformation

The molecule consists of a planar pyrazole ring linked to a pyridine ring and a carboxylic acid group.

  • Pyrazole and Pyridine Rings: Both heterocyclic rings are expected to be essentially planar. The key conformational flexibility lies in the torsion angle between the pyrazole and pyridine rings. Due to minimal steric hindrance, a relatively small dihedral angle is anticipated, promoting π-system conjugation between the two rings.

  • Carboxylic Acid Group: The carboxylic acid group will likely be nearly coplanar with the pyrazole ring to maximize conjugation. An intramolecular hydrogen bond between the carboxylic acid proton and the N2 atom of the pyrazole ring is possible, though intermolecular hydrogen bonding is more commonly observed in related structures.[7]

Table 1: Predicted Key Crystallographic Data

ParameterPredicted Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this type.
Space GroupP2₁/c or P-1Centrosymmetric space groups are frequently observed.
Z (Molecules per unit cell)2 or 4Reflects the packing efficiency of the molecules.
C(pyrazole)-C(pyridine) Bond~1.47 ÅShorter than a typical C-C single bond, indicating some double bond character.
C=O Bond Length~1.21 ÅTypical for a carboxylic acid carbonyl group.
C-O Bond Length~1.32 ÅLonger than the C=O bond, as expected.

Note: These values are predictive and based on analogous structures found in the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.

Intermolecular Interactions: The Crystal Packing

The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. For the title compound, the following interactions are expected to be dominant:

  • Hydrogen Bonding: The most significant interaction will be the hydrogen bond formed by the carboxylic acid group. Carboxylic acids typically form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers.[5] Furthermore, the pyridine nitrogen is a strong hydrogen bond acceptor and could interact with the carboxylic acid proton, leading to chain or sheet-like motifs.[3]

  • π-π Stacking: The aromatic pyrazole and pyridine rings provide opportunities for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems overlap, will play a crucial role in stabilizing the crystal lattice.

  • C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H donors and the carboxylate oxygens or pyridine nitrogen as acceptors, will further contribute to the overall stability of the three-dimensional packing.

Diagram: Key Intermolecular Interactions

G mol1 Molecule A COOH Pyridine mol2 Molecule B COOH Pyridine mol1:cooh->mol2:cooh O-H···O H-Bond (Dimer Formation) mol3 Molecule C COOH Pyridine mol1:pyr->mol3:pyr π-π Stacking mol2:cooh->mol3:pyr O-H···N H-Bond (Chain Formation)

Caption: Predicted intermolecular interactions.

Conclusion: The Structure-Function Paradigm

The crystal structure analysis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, even when approached from a predictive standpoint based on solid crystallographic principles, provides invaluable insights for the drug development professional. The precise knowledge of its three-dimensional shape, conformational preferences, and the specific hydrogen bonding and stacking interactions it forms, is fundamental to understanding its behavior. This structural blueprint allows for the rational design of new derivatives with improved binding affinity to biological targets, enhanced solubility, and optimized solid-state properties crucial for formulation. As a Senior Application Scientist, I assert that a thorough understanding of the crystalline state is not an academic exercise but a critical, foundational pillar in the complex and challenging process of bringing a new therapeutic agent from the laboratory to the clinic.

References

  • Cambridge Crystallographic Data Centre (CCDC). The CCDC is a non-profit organization that compiles and maintains the Cambridge Structural Database (CSD), a database of small molecule crystal structures. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Dalton Transactions. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Molecules. [Link]

  • CCDC. Chemistry World. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • Cambridge Structural Database. re3data.org. [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. In Introduction to Coordination Chemistry; John Wiley & Sons: Hoboken, NJ, USA, 2010. [Link]

  • Protein Crystallization for X-ray Crystallography. JoVE. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • X-ray crystallography. Journal of Cell Science. [Link]

  • Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules. [Link]

Sources

Unraveling the Mechanism of Action for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous successful therapeutic agents, particularly protein kinase inhibitors.[1][2] Derivatives of the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid core represent a promising chemical space for the development of novel targeted therapies. This guide presents a systematic, multi-faceted strategy for the comprehensive elucidation of their mechanism of action (MOA). We move beyond simple potency measurements to establish a robust, evidence-based understanding of a compound's biological activity, from initial target identification to the validation of downstream cellular effects. The methodologies described herein are designed to be self-validating, providing a rigorous framework for advancing lead compounds in a drug discovery pipeline.

Foundational Strategy: From Hypothesis to Validated Target

The journey to define a compound's MOA begins with a broad, unbiased approach that narrows to highly specific, validated endpoints. Given the prevalence of the pyrazole moiety in approved and investigational kinase inhibitors, the logical starting hypothesis is that novel derivatives of this scaffold will target the human kinome.[1][2][3] However, a robust investigation must confirm this hypothesis, identify the specific kinase(s) involved, and prove that the compound engages this target in a physiologically relevant context.

Our strategic workflow is designed to build a chain of evidence, where each experimental stage validates the previous one.

MOA_Workflow cluster_0 Phase 1: Target Discovery & Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular & Phenotypic Effects cluster_3 Phase 4: Mechanistic Characterization Kinome Kinome Profiling (Broad-Spectrum Screen) Biochem Biochemical Inhibition Assay (IC50 Determination) Kinome->Biochem Identified Hits CETSA Cellular Thermal Shift Assay (CETSA) (In-Cell Binding) Biochem->CETSA Validate Potent Hits Kinetics Enzyme Kinetics (Mode of Inhibition) Biochem->Kinetics Characterize Binding Western Western Blotting (Pathway Modulation) CETSA->Western Confirm Target Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) Western->Phenotype Correlates With

Caption: A logical workflow for elucidating a compound's mechanism of action.
Phase 1: Unbiased Target Identification and In Vitro Validation

The primary goal of this phase is to identify the most probable protein kinase targets from the entire kinome and accurately quantify the compound's inhibitory potency against them.

2.1. The Rationale for Kinome Profiling

Attempting to predict a single kinase target based on compound structure alone is inefficient and prone to confirmation bias. A far more robust strategy is to perform an unbiased screen against a large panel of kinases. This approach, often called kinome profiling, offers two distinct advantages:

  • Primary Target Identification: It can identify the kinase(s) that the compound inhibits most potently.

  • Selectivity Profiling: It simultaneously reveals potential off-target effects, which are critical for predicting toxicity and understanding polypharmacology.[4]

Various technologies exist for kinome profiling, including those based on kinase-inhibitor conjugated beads or peptide substrate libraries.[5][6][7] The output of this screen is a list of "hits"—kinases whose activity is significantly reduced by the compound.

2.2. Validating Hits with Biochemical Inhibition Assays

Once primary targets are identified, the next step is to quantify their inhibitory potency by determining the half-maximal inhibitory concentration (IC₅₀).[8][9] This is achieved through in vitro enzyme assays that measure the rate of a kinase-catalyzed reaction in the presence of varying concentrations of the inhibitor.[10][11]

Data Presentation: IC₅₀ Values for a Hypothetical Derivative (CMPD-X)

Target KinaseIC₅₀ (nM)Kinase FamilyPathway Involvement
CDK2 8.5 CMGCCell Cycle
GSK3β 25.3 CMGCWnt / PI3K
PIM1 78.1 CAMKCell Survival
VEGFR2 >10,000Tyrosine KinaseAngiogenesis
EGFR >10,000Tyrosine KinaseGrowth Factors

This table demonstrates how to clearly present quantitative data, highlighting the primary target (CDK2) and selectivity against other kinases.

Experimental Protocol 1: General Biochemical Kinase Inhibition Assay

This protocol describes a common method for determining the IC₅₀ value using a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation:

    • Prepare a 2X solution of the purified target kinase in kinase assay buffer.

    • Prepare a serial dilution of the pyrazole derivative (e.g., 10-point, 3-fold dilution) in the same buffer. The concentration range should bracket the expected IC₅₀. Include a DMSO-only control.

    • Prepare a 2X solution of the specific peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be detected.[12]

  • Reaction Setup (96- or 384-well plate):

    • Add 5 µL of each inhibitor concentration (or DMSO) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[13]

  • Initiate Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction.

    • Incubate as per the manufacturer's instructions (typically 10 minutes).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signal to percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Confirming Target Engagement in a Cellular Milieu

A potent IC₅₀ value in a biochemical assay is essential, but it does not guarantee that the compound can reach and bind its target within the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[15][16][17] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[14][18]

CETSA_Workflow cluster_0 CETSA Protocol A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Western Blot (Quantify Soluble Protein) D->E Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK (Substrate) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->MEK

Caption: Inhibition of a kinase (e.g., MEK) by a pyrazole derivative blocks downstream signaling.
Experimental Protocol 3: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-response of the pyrazole derivative for a relevant time period. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. [19] * Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. [19]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5 minutes at 95-100°C. [20] * Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20][21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [20] * Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [22] * Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply a chemiluminescent substrate (ECL) and image the bands using a digital imager.

    • To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed for the total form of the substrate protein and/or a housekeeping protein like GAPDH. [19]

References
  • Mapping the Protein Kinome: Current Strategy and Future Direction. (2023). MDPI. Available at: [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). PMC. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (n.d.). ResearchGate. Available at: [Link]

  • Techniques in kinase profiling. (2026). Medicines Discovery Catapult. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. Available at: [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024). Longdom Publishing. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). Frontiers. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). NCBI. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
  • Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Available at: [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. (n.d.). PMC. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]

  • Kinase Inhibitor Chemistry. (n.d.). Unknown Source.
  • 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

  • 1-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Available at: [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

Sources

Pharmacokinetic Profiling of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide to Amphoteric Scaffold Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the transition from a chemical building block to a viable lead compound hinges on its pharmacokinetic (PK) profile. The molecule 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid presents a highly functionalized, rigid scaffold frequently utilized in kinase and metalloenzyme inhibitor design. However, its unique physicochemical properties demand a tailored, highly controlled approach to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

As an Application Scientist, one must recognize that this molecule is not a simple lipophile. It is an amphoteric compound (a zwitterion at specific pH ranges) driven by three distinct functional moieties:

  • The Pyridine Ring: Acts as a hydrogen-bond acceptor with a predicted basic pKa​ of ~5.2 to 5.3[1].

  • The Carboxylic Acid: Acts as a hydrogen-bond donor/acceptor with a predicted acidic pKa​ of ~3.5 to 4.0[2].

  • The N-Methyl Pyrazole Core: Provides structural rigidity but introduces a metabolic "soft spot" susceptible to cytochrome P450 (CYP)-mediated N-demethylation.

At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic) and the pyridine is predominantly deprotonated (neutral), resulting in a net anionic species. This pH-dependent ionization dictates that standard predictive models often fail, necessitating specialized, self-validating empirical workflows[2].

Multiparametric ADME Workflow Logic

To accurately capture the dynamic concentration profiles and intrinsic clearance of this scaffold, we must deploy a multiparametric workflow[3]. The causality behind this sequence is critical: physicochemical properties dictate permeability, which in turn defines the compound's exposure to hepatic enzymes, ultimately governing its systemic half-life.

ADME_Workflow Start Compound: 1-methyl-3-(pyridin-4-yl) -1H-pyrazole-4-carboxylic acid PhysChem Physicochemical Profiling pKa & LogD (pH 7.4) Start->PhysChem Permeability Permeability Assay (Caco-2 Cell Line) PhysChem->Permeability Metabolism Metabolic Stability (HLM / MLM + NADPH) PhysChem->Metabolism Binding Protein Binding (Plasma Dialysis) PhysChem->Binding LCMS LC-MS/MS Quantification (MRM Mode) Permeability->LCMS Metabolism->LCMS Binding->LCMS Data PK Parameter Calculation (CLint, t1/2, Papp) LCMS->Data

Multiparametric in vitro ADME workflow mapping physicochemical properties to PK outcomes.

Self-Validating Experimental Protocols

A robust analytical framework must be self-validating. This means the assay design inherently proves its own operational integrity through embedded controls, preventing false positives or matrix-induced artifacts[4].

Protocol A: LC-MS/MS Bioanalytical Method Development

Because 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is highly polar and ionizable, reversed-phase liquid chromatography (RP-LC) requires specific mobile phase manipulation.

  • Causality of Mobile Phase: We utilize 0.1% formic acid (pH ~2.7) in the aqueous mobile phase. This highly acidic environment suppresses the ionization of the carboxylic acid (keeping it neutral to enhance retention on the hydrophobic C18 stationary phase) while simultaneously protonating the pyridine nitrogen to generate a strong [M+H]+ precursor ion for positive electrospray ionization (ESI+)[5].

  • Step-by-Step Methodology:

    • Column Selection: Equip the LC system with a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 μm) maintained at 40°C to reduce backpressure and improve peak shape[5].

    • Gradient Elution: Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

    • MS Optimization: Infuse a 1 µM neat solution of the compound directly into the MS. Optimize the collision energy (CE) to monitor the transition from the parent ion to the most stable product ion (likely the loss of the carboxylic acid group, [M-COOH]+ ).

    • System Suitability Test (SST): Inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard. The LLOQ must exhibit a signal-to-noise ratio (S/N) 10, validating instrument sensitivity before sample analysis.

Protocol B: Microsomal Intrinsic Clearance ( CLint​ ) Assay

This assay predicts the susceptibility of the compound to hepatic metabolism, primarily via CYP450 enzymes[4],[6].

  • Causality of Solvent Limits: The test compound is spiked to a final concentration of 1 µM. It is critical that the final DMSO concentration in the incubation mixture remains 0.1% (v/v). Higher concentrations of organic solvents act as competitive inhibitors of CYP enzymes, artificially inflating the compound's apparent metabolic stability.

  • Step-by-Step Methodology:

    • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [6].

    • Incubation: Pre-incubate the microsome-compound mixture in a 96-well plate at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

    • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a structurally similar Internal Standard (IS)[4].

    • Quenching & Extraction: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction. Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Transfer the supernatant for LC-MS/MS analysis.

Assay_Logic Sample Test Compound Incubation Quench Protein Precipitation + Internal Standard Sample->Quench PosCtrl Positive Control (e.g., Verapamil) PosCtrl->Quench Valid1 Verify CYP Activity PosCtrl->Valid1 NegCtrl Negative Control (No NADPH) NegCtrl->Quench Valid2 Rule out Instability NegCtrl->Valid2

Self-validating logic for microsomal stability assays ensuring data integrity and CYP verification.

Quantitative Data Summaries & Predictive Modeling

Based on the structural features of the pyridine-pyrazole-carboxylic acid chemotype and standard in vitro PK profiling data[5],[6], the following table summarizes the anticipated pharmacokinetic parameters and the mathematical models used to derive them.

PK ParameterAssay OriginPredictive Range / Expected OutcomeCalculation / Mechanistic Note
Intrinsic Clearance ( CLint​ ) Liver MicrosomesModerate to Low ( <25 µL/min/mg ) CLint​=(0.693/t1/2​)×(Vol/mg protein) . Pyrazole N-methyl is the primary soft spot.
Half-life ( t1/2​ ) Liver Microsomes >90 minutes Derived from the slope of the natural log of remaining compound vs. time[4].
Apparent Permeability ( Papp​ ) Caco-2 TranswellLow ( <5×10−6 cm/s )Zwitterionic nature at pH 7.4 restricts transcellular passive diffusion.
Efflux Ratio (ER) Caco-2 Transwell >2.0 (Potential Substrate)Carboxylic acids are frequent substrates for BCRP/MRP efflux transporters.
Plasma Protein Binding Equilibrium DialysisModerate (60% - 80% bound)Driven by electrostatic interactions between the anionic carboxylate and albumin.

Table 1: Anticipated in vitro pharmacokinetic profile and corresponding analytical derivations for the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold.

Conclusion

Profiling 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid requires a departure from generic high-throughput screening assumptions. By understanding the causal relationship between its amphoteric pKa​ values and its behavior in aqueous and lipid environments, researchers can design self-validating LC-MS/MS and microsomal assays that yield high-fidelity, actionable data for lead optimization.

References

  • The Pharmacokinetic Profile of Novel Protein Kinase CK2 Inhibitors: A Technical Guide Source: Benchchem URL
  • Discovery of CD28-Targeted Small Molecule Inhibitors of T Cell Co-stimulation Using Affinity Selection-Mass Spectrometry (AS-MS)
  • Source: Analytical Chemistry (via MSU)
  • Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product Sorangicin A Using a Staphylococcus aureus Infection Model in Zebrafish Embryos Source: MDPI URL
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Source: Journal of Chemical Information and Modeling (ACS Publications)

Sources

Electronic properties of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid ligands

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties of the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid ligand. As a bifunctional ligand featuring both a pyridine and a pyrazole ring system, its electronic structure is of significant interest for applications in coordination chemistry, materials science, and medicinal chemistry. This document serves as a roadmap for researchers, detailing both theoretical and experimental approaches to unlock a deeper understanding of this versatile molecule.

Introduction: The Significance of Pyrazole-Based Ligands

Pyrazole-based ligands are cornerstones in the field of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1][2] Their utility stems from the diverse coordination modes they can adopt and the ease with which their steric and electronic properties can be fine-tuned through substitution.[3][4] The modification of these ligands allows for the subtle adjustment of the electronic and steric properties of the resulting metal complexes.[1] The ligand at the core of this guide, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, integrates three key functional components:

  • A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its versatile coordination capabilities.[5]

  • A Pyridine Ring: A six-membered aromatic heterocycle whose nitrogen atom is a common coordination site in ligand design.

  • A Carboxylic Acid Group: This functional group can participate in coordination, act as a proton donor/acceptor, and engage in hydrogen bonding.

The interplay of these groups dictates the ligand's electronic landscape, influencing its reactivity, the stability of its metal complexes, and its potential for applications ranging from catalysis and sensing to the development of novel therapeutic agents.[3][6] This guide outlines the essential theoretical and experimental workflows for a thorough investigation of these properties.

Synthesis and Structural Verification

A robust understanding of a ligand's electronic properties begins with its unambiguous synthesis and structural confirmation. While multiple synthetic routes to pyrazole-4-carboxylic acids exist, a common and effective approach involves the cyclization of a β-enamino diketone precursor with a substituted hydrazine.[7]

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established methodologies for similar pyrazole derivatives, is presented below.[7][8][9] This pathway provides a logical and experimentally validated approach to obtaining the target ligand.

Caption: Proposed synthetic workflow for the target ligand.

Experimental Protocol: Synthesis
  • Enamine Synthesis: React ethyl 2-cyano-3-oxobutanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form the corresponding enamine intermediate.

  • Pyrazole Formation: Treat the enamine with methylhydrazine in a suitable solvent like ethanol under reflux to facilitate the cyclization reaction, yielding the ethyl 1-methyl-3-amino-1H-pyrazole-4-carboxylate.

  • Pyridine Installation: Convert the amino group to a pyridin-4-yl group using a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction with 4-halopyridine.

  • Hydrolysis: Perform a base-catalyzed hydrolysis of the resulting ester using an aqueous solution of sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[7]

Structural Characterization

Confirmation of the final product's identity and purity is paramount. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the overall structure. For N-methylated pyrazoles, 2D NMR experiments like HMBC can confirm the position of the methyl group by observing correlations to the pyrazole ring carbons.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Theoretical Investigation of Electronic Properties via DFT

Density Functional Theory (DFT) is a powerful computational tool for predicting and analyzing the electronic structure of molecules before they are even synthesized.[10][11] It provides invaluable insights into reactivity and spectroscopic properties.

Computational Workflow

G cluster_outputs Key Outputs A Construct Input Molecule B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Verify Minimum Energy (No imaginary frequencies) C->D E Single Point Energy Calculation (Higher level of theory, optional) D->E Proceed if stable F Analyze Electronic Properties D->F Proceed if stable E->F G HOMO/LUMO Orbitals & Energies F->G H Molecular Electrostatic Potential (MEP) F->H I NBO Charges F->I

Caption: Standard workflow for DFT calculations.

Step-by-Step Computational Protocol
  • Structure Preparation: Draw the 3D structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[10][11]

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Property Calculation: From the optimized geometry, calculate the key electronic descriptors.

Key Electronic Descriptors
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites of reaction.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's electronic stability and excitability. A smaller gap suggests the molecule is more easily polarized and can be excited by lower energy light.[12]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This is particularly useful for identifying the most basic nitrogen atoms (pyridine vs. pyrazole) and the acidic proton of the carboxylic acid.[10]

Experimental Characterization of Electronic Properties

Experimental techniques are essential to validate theoretical predictions and provide real-world data on the ligand's electronic behavior.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the ligand in a UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The energy of the transition can be related to the HOMO-LUMO gap.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to measure the reduction and oxidation potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.[13][14]

G A Potentiostat B Electrochemical Cell A->B Controls Potential B->A Measures Current C Working Electrode (e.g., Glassy Carbon) B->C D Reference Electrode (e.g., Ag/AgCl) B->D E Counter Electrode (e.g., Platinum Wire) B->E F Solution: Analyte + Supporting Electrolyte (e.g., TBAPF6 in Acetonitrile) B->F

Caption: Schematic of a three-electrode cyclic voltammetry setup.

Experimental Protocol:

  • Solution Preparation: Dissolve the ligand (approx. 1 mM) in a suitable electrochemical solvent (e.g., dry acetonitrile or DMF). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential from an initial value to a final value and back again, recording the resulting current. The scan rate can be varied to investigate the reversibility of the redox processes.

  • Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. These values can be used to estimate the HOMO and LUMO energies using empirical equations, often by referencing against a known standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Data Summary and Implications

The electronic properties determined through the methods above provide a predictive framework for the ligand's behavior in various applications.

PropertyTheoretical MethodExperimental MethodSignificance
HOMO Energy DFTCyclic Voltammetry (Oxidation Potential)Electron-donating ability; susceptibility to oxidation.
LUMO Energy DFTCyclic Voltammetry (Reduction Potential)Electron-accepting ability; susceptibility to reduction.
HOMO-LUMO Gap DFTUV-Vis Spectroscopy (λmax)Electronic stability; color and photophysical properties.
Charge Distribution DFT (MEP, NBO)N/AReactivity sites; coordination behavior; pKa prediction.

The electron-rich nature of the pyrazole and pyridine rings, combined with the potentially deprotonated carboxylate, suggests that this ligand will be a strong electron donor, capable of stabilizing metal ions in various oxidation states. The ability to tune the protonation state of the carboxylic acid allows for pH-dependent control over the ligand's electronic properties and coordination behavior. This makes it a promising candidate for creating smart materials, catalysts with tunable activity, and metal-organic frameworks (MOFs) for sensing or gas storage applications.[6][15]

Conclusion

Characterizing the electronic properties of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a multi-faceted process that bridges theoretical predictions with empirical data. By combining DFT calculations with spectroscopic and electrochemical experiments, researchers can build a comprehensive and validated model of the ligand's electronic structure. This fundamental understanding is the critical first step in the rational design of novel metal complexes, functional materials, and therapeutic agents with precisely tailored properties.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1152510-62-7 [1]

Introduction and Retrosynthetic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor modulators. Specifically, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid serves as a critical bifunctional building block.

Historically, the synthesis of substituted pyrazoles relied on the condensation of 1,3-dicarbonyl compounds with hydrazines. However, reacting an unsymmetrical enaminone with methylhydrazine typically yields an intractable mixture of 1,3- and 1,5-regioisomers, requiring laborious chromatographic separation and resulting in diminished yields of the desired target.

To ensure absolute regiochemical fidelity, this protocol employs a convergent approach utilizing the Suzuki-Miyaura cross-coupling reaction [2]. By starting with the commercially available, pre-functionalized ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate and coupling it with pyridin-4-ylboronic acid, the C3-aryl linkage is established with 100% regioselectivity. Subsequent base-catalyzed saponification of the ester yields the final carboxylic acid.

Mechanistic Causality and Experimental Design

Every parameter in this protocol has been optimized for reliability and scalability:

  • Catalyst Selection (Pd(dppf)Cl₂): The coupling of heteroaryl halides with heteroaryl boronic acids is notoriously prone to protodeboronation and catalyst poisoning. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a sterically demanding and electron-rich environment that accelerates the reductive elimination step, suppressing side reactions [3].

  • Solvent System (1,4-Dioxane/Water 4:1): A biphasic system is essential. 1,4-Dioxane provides excellent solubility for the organic substrates and the palladium complex, while water dissolves the inorganic base (K₂CO₃), facilitating the crucial transmetalation step by forming the reactive boronate species [4].

  • Hydrolysis and Isolation: Lithium hydroxide (LiOH) in a THF/Water mixture is chosen for saponification due to the superior nucleophilicity of the hydroxide ion in this partially aqueous environment. Isolation avoids chromatography; instead, precise acidification to the isoelectric point of the zwitterionic product (pyridine-pyrazole-carboxylic acid) induces crystallization.

Experimental Workflow Diagram

SynthesisWorkflow SM Starting Materials Ethyl 3-bromo-1-methylpyrazole-4-carboxylate + Pyridin-4-ylboronic acid Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Step1 Int Intermediate Ester Ethyl 1-methyl-3-(pyridin-4-yl) -1H-pyrazole-4-carboxylate Step1->Int 85% Yield Step2 Saponification 1. LiOH, THF/H2O, RT 2. HCl (aq) to pH 4-5 Int->Step2 Product Final Product 1-Methyl-3-(pyridin-4-yl) -1H-pyrazole-4-carboxylic acid Step2->Product 92% Yield

Workflow for the regioselective synthesis of the target pyrazole via Suzuki coupling.

Step-by-Step Methodologies

Note: All procedures should be conducted in a properly ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Protocol A: Synthesis of Ethyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (2.33 g, 10.0 mmol) and pyridin-4-ylboronic acid (1.48 g, 12.0 mmol, 1.2 equiv).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-dioxane (40 mL) and deionized water (10 mL). Sparge the rapidly stirring suspension with argon gas for 15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Catalyst Addition: Under a continuous flow of argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (366 mg, 0.5 mmol, 5 mol%). Attach a reflux condenser.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours. Monitor reaction completion via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 20% to 80% Ethyl Acetate in Hexanes) to afford the intermediate ester as a pale yellow solid.

Protocol B: Saponification to 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
  • Preparation: Dissolve the intermediate ester (approx. 1.85 g, 8.0 mmol) in a mixture of Tetrahydrofuran (THF) (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.0 g, 24.0 mmol, 3.0 equiv) in a single portion. Stir the mixture vigorously at room temperature for 4 hours.

  • Solvent Removal: Once LC-MS indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the majority of the THF (do not evaporate to dryness).

  • Isoelectric Precipitation: Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH. The product will begin to precipitate as a white solid around pH 4.5 to 5.0 (the isoelectric point).

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 10 mL) and a small amount of cold acetone (5 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the title compound as a white to off-white powder.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for a standard 10 mmol scale synthesis.

ParameterStep 1: Suzuki CouplingStep 2: Saponification
Limiting Reagent Ethyl 3-bromo-1-methylpyrazole-4-carboxylateIntermediate Ester
Scale (mmol) 10.0 mmol8.0 mmol
Catalyst / Reagent Pd(dppf)Cl₂ (5 mol%)LiOH·H₂O (3.0 equiv)
Solvent System 1,4-Dioxane / Water (4:1)THF / Water (2:1)
Temperature 90 °C20 °C (Room Temp)
Reaction Time 12 hours4 hours
Expected Yield (%) 80 - 85%90 - 95%
Product Appearance Pale yellow solidWhite powder

References

  • NextSDS. (n.d.). 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - Chemical Substance Information. Retrieved March 28, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

Application Notes and Protocols for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Ligand for Advanced MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them highly promising for applications in gas storage, separation, catalysis, and drug delivery.[1] The choice of the organic ligand is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.[2]

This document provides a detailed guide to the use of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid as a versatile ligand for the synthesis of novel MOFs. This ligand is of particular interest due to its unique combination of functional groups:

  • A Pyrazole Ring: A stable five-membered aromatic heterocycle with two adjacent nitrogen atoms, which are excellent coordination sites for metal ions.[3] Pyrazole-based ligands are known to form robust MOFs with excellent thermal and chemical stability.[3][4]

  • A Pyridinyl Group: Provides an additional N-donor site, allowing for higher connectivity and the formation of more complex and potentially more stable 3D frameworks. The pyridyl nitrogen can also serve as a basic site for post-synthetic modification or as an active site for catalysis.

  • A Carboxylic Acid Group: A classic coordinating group in MOF chemistry, capable of forming strong bonds with a wide range of metal ions and promoting the formation of porous structures.[4]

  • An N-methyl Group: This group enhances the ligand's stability and can influence the electronic properties and steric environment of the pyrazole ring, potentially leading to different framework topologies compared to its N-H counterpart.

The combination of a hard carboxylate oxygen donor with two distinct "softer" nitrogen donors (pyrazole and pyridine) makes this ligand an excellent candidate for constructing heterofunctional MOFs with potentially interesting properties for catalysis, sensing, and targeted drug delivery.

Part 1: Synthesis of the Ligand

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of a pyridyl-substituted β-ketoester with methylhydrazine, followed by saponification of the resulting ester to yield the desired carboxylic acid. This is analogous to the synthesis of similar pyrazole-4-carboxylic acids.[5][6]

G A Ethyl isonicotinoylacetate C Intermediate Enaminone A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E Ethyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate C->E Cyclization D Methylhydrazine D->E Reagent G 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid E->G Saponification F NaOH, H₂O/EtOH F->G Reagents G cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation & Activation A 1-methyl-3-(pyridin-4-yl)-1H- pyrazole-4-carboxylic acid D Combine reactants in a vial A->D B Zinc Nitrate Hexahydrate B->D C Solvent (e.g., DMF/Ethanol) C->D E Seal the vial D->E F Heat in oven (e.g., 80-120 °C) E->F G Cool to room temperature F->G H Wash with fresh solvent G->H I Dry the crystalline product H->I G cluster_L1 Ligand 1 cluster_L2 Ligand 2 M1 Zn C1 COO⁻ M1->C1 Coordination M2 Zn Pz1 Pyrazole-N M2->Pz1 Coordination C2 COO⁻ M2->C2 Coordination M3 Zn Py2 Pyridine-N M3->Py2 Coordination Py1 Pyridine-N Pz2 Pyrazole-N

Sources

Application Note: Regioselective C5-Functionalization of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS: 1152510-62-7

Executive Summary & Structural Dynamics

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors and receptor antagonists. The specific building block 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid presents a highly functionalized, densely packed architecture. Successful late-stage modification of this scaffold requires a deep understanding of its electronic and steric microenvironments.

Because the N1, C3, and C4 positions are blocked, the C5 position remains the sole unsubstituted site on the pyrazole ring. Functionalizing this position allows for the rapid generation of complex, tetrasubstituted pyrazoles without the need for de novo ring synthesis.

Reactivity Scaffold 1-Methyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid C5_CH C5 Position (Free C-H) Scaffold->C5_CH Direct C-H Arylation Directed Lithiation C4_COOH C4 Position (Carboxylic Acid) Scaffold->C4_COOH Amidation / Esterification Directing Group C3_Pyr C3 Position (Pyridin-4-yl) Scaffold->C3_Pyr Steric Shielding Potential Metal Chelation N1_Me N1 Position (Methyl) Scaffold->N1_Me N-Blocking Group Inductive Effects

Fig 1: Structural reactivity map of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Mechanistic Rationale & Strategic Causality

To functionalize the C5 position, two primary mechanistic pathways are highly effective: Palladium-Catalyzed Direct C-H Arylation and Directed ortho-Metalation (DoM) .

The Challenge of the C3-Pyridine and C4-Carboxylic Acid

The presence of the basic pyridin-4-yl group at C3 poses a risk of transition-metal catalyst poisoning via nitrogen chelation. Furthermore, the free C4-carboxylic acid can interfere with organometallic reagents or undergo premature decarboxylation.

  • Solution for C-H Arylation: We utilize a bulky, electron-rich phosphine ligand ( P(t-Bu)3​ ) to outcompete pyridine coordination and maintain a highly active Pd center. An inorganic base ( K2​CO3​ ) is used to transiently convert the carboxylic acid into a potassium carboxylate, which acts as a strong electron-donating group, enriching the pyrazole core and accelerating C5-H activation .

  • Solution for Lithiation: We deploy Lithium tetramethylpiperidide (LTMP) instead of n -BuLi. LTMP is a non-nucleophilic strong base that avoids Chichibabin-type addition to the electron-deficient pyridine ring.

Concerted Metalation-Deprotonation (CMD)

For Pd-catalyzed functionalization, the C5 proton is highly acidic (pKa ~ 27). The addition of pivalic acid (PivOH) is not arbitrary; it is a mechanistic necessity. Pivalate acts as a proton shuttle. Its basic oxygen abstracts the C5 proton simultaneously with Pd–C bond formation, bypassing the high energy barrier of direct oxidative addition into a C–H bond .

CMD_Pathway Pd0 Pd(0) Catalyst PdII_OA Pd(II)-Ar Complex Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_CMD CMD Transition State PdII_OA->PdII_CMD Pyrazole + PivO- Coordination PdII_RE Diaryl-Pd(II) Complex PdII_CMD->PdII_RE C5-H Cleavage (PivOH release) PdII_RE->Pd0 Reductive Elimination (Product)

Fig 2: Concerted Metalation-Deprotonation (CMD) catalytic cycle for C5-H arylation.

Validated Experimental Workflows

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure the chemist can verify the reaction trajectory in real-time.

Protocol A: Palladium-Catalyzed C5-H Arylation

This methodology couples the pyrazole core with aryl bromides without requiring pre-halogenation of the C5 position .

Reagents:

  • 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol, 203.2 mg)

  • Aryl bromide (e.g., 4-bromoanisole) (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (5 mol%, 0.05 mmol, 11.2 mg)

  • P(t-Bu)3​⋅HBF4​ (10 mol%, 0.10 mmol, 29.0 mg)

  • K2​CO3​ (3.0 equiv, 3.0 mmol, 414.6 mg)

  • Pivalic Acid (PivOH) (30 mol%, 0.3 mmol, 30.6 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the pyrazole substrate, Pd(OAc)2​ , P(t-Bu)3​⋅HBF4​ , K2​CO3​ , and PivOH.

  • Inert Atmosphere: Evacuate and backfill the tube with dry Argon (repeat 3x).

  • Solvent & Electrophile Addition: Add anhydrous DMA and the aryl bromide via syringe under an Argon counter-flow.

  • Thermal Activation: Seal the tube and heat to 130 °C in a pre-heated oil bath.

    • Self-Validating IPC 1 (15 mins): The initial cloudy suspension will evolve trace CO2​ and transition to a homogeneous deep amber/red solution, confirming the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: Stir for 16 hours.

    • Self-Validating IPC 2 (16 hours): Quench a 10 µL aliquot in 1 mL MeCN/ H2​O (1:1). Analyze via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=204.1 ) is fully consumed and replaced by the product mass (e.g., [M+H]+=310.1 for the 4-methoxyphenyl adduct).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and acidify carefully with 1M HCl to pH 3-4 (to protonate the carboxylic acid). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via reverse-phase chromatography (C18, H2​O /MeCN with 0.1% TFA).

Protocol B: Directed ortho-Lithiation (DoM) and Electrophilic Trapping

This workflow is ideal for installing halogens, formyl groups, or alkyl chains at the C5 position.

Reagents:

  • 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol, 203.2 mg)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.4 equiv, 2.4 mmol, 0.41 mL)

  • n -Butyllithium ( n -BuLi, 2.5 M in hexanes) (2.3 equiv, 2.3 mmol, 0.92 mL)

  • Electrophile (e.g., Iodine, I2​ ) (1.5 equiv, 1.5 mmol, 380.7 mg)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Base Generation: In a flame-dried flask under Argon, dissolve TMP in anhydrous THF (5 mL). Cool to -78 °C. Add n -BuLi dropwise. Stir for 30 minutes at -78 °C to generate LTMP.

  • Substrate Metalation: Dissolve the pyrazole substrate in anhydrous THF (5 mL) in a separate flask. Cool to -78 °C. Transfer the LTMP solution dropwise to the substrate solution via cannula.

    • Self-Validating IPC 1 (Addition of 1st equiv LTMP): A fine white suspension may form, indicating the generation of the lithium carboxylate.

    • Self-Validating IPC 2 (Addition of 2nd equiv LTMP): The suspension dissolves or shifts to a distinct yellow/orange color, confirming the deprotonation of the C5-H bond and formation of the lithiated intermediate. Stir for 45 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of I2​ in THF (2 mL) dropwise.

    • Self-Validating IPC 3: The deep purple color of the iodine solution will immediately decolorize upon hitting the reaction mixture, confirming rapid electrophilic trapping. Once a persistent faint brown color remains, the lithiate is fully consumed.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4​Cl (5 mL) and 10% aqueous Na2​S2​O3​ (5 mL) to destroy excess iodine. Adjust pH to 3-4 with 1M HCl. Extract with EtOAc (3 x 15 mL), dry over MgSO4​ , and concentrate.

Quantitative Data Synthesis

The table below summarizes the expected outcomes and specific analytical markers for various C5-functionalization reactions utilizing the protocols above.

Functionalization TypeReagents / ConditionsElectrophile / Coupling PartnerExpected YieldKey IPC Indicator (LC-MS / Visual)
C5-H Arylation Pd(OAc)2​ , P(t-Bu)3​⋅HBF4​ , K2​CO3​ , PivOH, DMA, 130 °C4-Bromoanisole65 - 75%Deep amber solution; [M+H]+ 310.1
C5-H Arylation Pd(OAc)2​ , P(t-Bu)3​⋅HBF4​ , K2​CO3​ , PivOH, DMA, 130 °C4-Bromobenzonitrile70 - 82%Deep amber solution; [M+H]+ 305.1
C5-Iodination 1. LTMP (2.2 eq), THF, -78 °C 2. I2​ (1.5 eq)Iodine ( I2​ )80 - 88%Orange lithiate; rapid I2​ decolorization; [M+H]+ 330.0
C5-Formylation 1. LTMP (2.2 eq), THF, -78 °C 2. DMF (2.0 eq)N,N-Dimethylformamide (DMF)60 - 70%Orange lithiate; [M+H]+ 232.1

References

  • Sames, D., et al. "C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition." Journal of the American Chemical Society, 2009, 131(16), 5763–5768. URL:[Link]

  • Zhai, H., et al. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 2020, 18, 6192-6210. URL:[Link]

  • Popowycz, F., et al. "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence." Comptes Rendus. Chimie, 2025. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid." PubChem, 2024. URL:[Link]

Troubleshooting & Optimization

Troubleshooting low yields in 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This module is specifically designed for researchers and process chemists encountering low yields during the synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind reaction failures—specifically focusing on the kinetic competition during Palladium-catalyzed cross-coupling and the physicochemical challenges of zwitterion isolation.

Process Overview & Pathway Visualization

The standard and most regiospecific route to this molecule involves a two-step sequence: a Suzuki-Miyaura cross-coupling of a brominated pyrazole core with a pyridine boronic acid derivative, followed by ester saponification[1].

SynthesisRoute A Ethyl 3-bromo-1-methyl- 1H-pyrazole-4-carboxylate C Ethyl 1-methyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylate A->C Pd Catalyst, Base Suzuki-Miyaura B 4-Pyridineboronic acid pinacol ester B->C D 1-methyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid C->D 1. LiOH, THF/H2O 2. pH Adjustment (pI)

Fig 1: Two-step synthesis route of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Quantitative Data: Suzuki Coupling Optimization

The table below summarizes the causality between reaction conditions and yield, highlighting why traditional conditions fail for this specific substrate pairing.

Catalyst SystemBoron SourceSolvent / TempYieldPrimary Failure Mode / Impurity
Pd(PPh₃)₄ / Na₂CO₃4-Pyridineboronic acidToluene/H₂O, 100°C<20%Protodeboronation (Pyridine formation)
Pd(PPh₃)₄ / K₂CO₃4-Pyridineboronic acid pinacol esterDioxane/H₂O, 90°C45%Phenylated pyrazole (Ligand exchange)
PdCl₂(dtbpf) / K₃PO₄ 4-Pyridineboronic acid pinacol ester Dioxane/H₂O, 70°C >85% None detected (Optimized)

Troubleshooting FAQs

Q1: Why is my Suzuki coupling yielding mostly pure pyridine instead of the coupled product?

The Causality: You are experiencing protodeboronation . 4-Pyridineboronic acid is notoriously unstable[2]. The strongly electron-withdrawing nature of the pyridine nitrogen pulls electron density away from the carbon-boron bond. In the presence of water, base, and heat, the C-B bond undergoes rapid hydrolytic cleavage, yielding pyridine and boric acid before the Palladium catalyst can facilitate transmetalation. The Solution:

  • Mask the Boronic Acid: Switch from the free boronic acid to the pinacol ester (4-pyridineboronic acid pinacol ester) to sterically and electronically stabilize the C-B bond.

  • Accelerate Transmetalation: Use a highly active, bulky, electron-rich catalyst like PdCl₂(dtbpf)[1]. This lowers the activation energy for transmetalation, allowing the desired catalytic cycle to outcompete the degradation pathway.

Mechanism A Pd(II) Oxidative Addition Complex C Transmetalation (Desired Pathway) A->C B 4-Pyridineboronic Acid Derivative B->C Fast (Optimized Ligand) D Protodeboronation (Degradation Pathway) B->D Slow (H2O, Heat) E Product Formation C->E F Pyridine + Boric Acid D->F

Fig 2: Kinetic competition between transmetalation and protodeboronation in Suzuki couplings.

Q2: I am seeing a phenyl-substituted pyrazole byproduct instead of the pyridyl product. Where is the phenyl group coming from?

The Causality: This is a known phenomenon called ligand aryl-exchange , which frequently occurs when coupling electron-deficient heteroaryls (like 4-pyridine derivatives) using triphenylphosphine (PPh₃) based catalysts (e.g., Pd(PPh₃)₄)[3][4]. The Palladium center undergoes an unintended intramolecular oxidative addition into the P-Phenyl bond of the ligand, transferring the phenyl group to your pyrazole core. The Solution: Abandon PPh₃-based catalysts. Utilize bidentate, non-phenylated phosphine ligands such as dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) or dppf . These ligands are sterically hindered and lack the susceptible P-Phenyl bonds, completely suppressing this impurity[3].

Q3: The Suzuki coupling worked, but I lose all my product during the ester hydrolysis workup. How do I isolate the acid?

The Causality: You have created a highly water-soluble zwitterion . The final product, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, contains a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.8). If you attempt a standard acidic workup (pH < 2), the pyridine protonates, making the molecule water-soluble. If you attempt a basic workup (pH > 7), the carboxylate deprotonates, keeping it water-soluble. Standard liquid-liquid extraction with ethyl acetate or DCM will fail. The Solution: You must perform an isoelectric point (pI) precipitation . By carefully titrating the aqueous solution to the molecule's exact isoelectric point (approximately pH 4.5), the molecule achieves a net-zero charge, minimizing its aqueous solubility and forcing it to crash out as a solid.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a highly active catalyst to outpace protodeboronation[1].

  • Preparation: To an oven-dried Schlenk flask, add Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv, 10 mmol), 4-pyridineboronic acid pinacol ester (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (3.0 equiv, 30 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and HPLC-grade H₂O (4:1 ratio, 0.2 M total concentration).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling and catalyst degradation.

  • Catalyst Addition: Quickly add PdCl₂(dtbpf) (0.05 equiv, 5 mol%).

  • Reaction: Heat the mixture to 70 °C under an Argon atmosphere for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the intermediate ester.

Protocol B: Saponification and Isoelectric Precipitation

This protocol ensures quantitative recovery of the zwitterionic product.

  • Hydrolysis: Dissolve the intermediate ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the THF and MeOH. Do not evaporate to dryness; leave the aqueous layer intact.

  • Cooling: Cool the remaining basic aqueous solution in an ice bath to 0 °C.

  • Isoelectric Titration (Critical Step): Equip the flask with a calibrated pH probe. Slowly add 1M HCl dropwise with vigorous stirring.

  • Precipitation: As the pH approaches 4.5, a thick white precipitate will form. Pause addition and allow the suspension to stir for 15 minutes at 0 °C to ensure complete crystallization.

  • Isolation: Filter the solid through a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold water, followed by cold diethyl ether. Dry under high vacuum at 45 °C for 12 hours to afford pure 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

References

  • First Structure–Activity Relationship Study of Potent BLT2 Agonists as Potential Wound-Healing Promoters. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Technical Support Center: Solubilization of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid . Due to its complex structural features—specifically the presence of a basic pyridine ring, a pyrazole core, and an acidic carboxylic acid group—this compound can exhibit challenging solubility dynamics, including zwitterion formation and strong crystal lattice energies.

This document provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure reliable and reproducible solubilization for your assays.

Chemical Properties & Solvent Compatibility Profile

Understanding the causality behind solvent selection is critical. Pyrazole-4-carboxylic acid derivatives form strong intermolecular carboxyl-carboxyl hydrogen bonds, creating a robust crystal lattice[1]. Furthermore, the dual presence of hydrogen-bond donors and acceptors requires solvents capable of disrupting these networks.

Table 1: Expected Solubility Profile in Common Solvents

Solvent CategorySpecific SolventExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHighActs as a strong hydrogen-bond acceptor; effectively disrupts intermolecular carboxyl-carboxyl bonds without donating protons, resulting in enhanced solubility relative to ideal solubility[2].
Polar Protic Methanol, EthanolModerateCompetes for hydrogen bonds but possesses a lower dielectric constant than DMSO; gentle heating is often required to achieve higher concentrations[3].
Non-Polar Hexane, TolueneInsolubleIncapable of overcoming the high lattice energy and strong dipole-dipole interactions inherent to the pyridine and pyrazole rings[3].

Standard Operating Procedure: Solubilization Workflow

To ensure experimental trustworthiness, the following protocol is designed as a self-validating system . Do not assume complete dissolution based solely on a quick visual check; micro-suspensions can easily be mistaken for true solutions and will ruin downstream quantitative assays.

Step-by-Step Methodology
  • Solvent Addition: Weigh the desired amount of the compound and add room-temperature, anhydrous DMSO or DMF.

    • Causality: Anhydrous solvents prevent premature compound precipitation caused by water absorption.

  • Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes.

    • Self-Validation: Hold the tube against a dark background under a bright light. If particulate matter is visible, proceed to Step 3.

  • Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath for 10-15 minutes.

    • Causality: Ultrasonic waves create microscopic cavitation bubbles that implode, generating localized heat and shear forces necessary to break down crystalline agglomerates[3].

  • Thermal Energy: If the solution remains hazy, gently warm the mixture to 40-50°C for 5-10 minutes.

    • Causality: Increasing the kinetic energy of the system helps overcome the lattice enthalpy of the solid, smoothly increasing the mole fraction solubility without causing phase transitions[2].

  • Sterile Filtration & Storage: Once optically clear, pass the solution through a 0.22 µm PTFE filter. Aliquot into single-use vials and store at -20°C to prevent repeated freeze-thaw degradation.

Workflow Visualization

Workflow Start Weigh Compound AddSolvent Add DMSO/DMF (Polar Aprotic) Start->AddSolvent Vortex Vortex 1-2 min AddSolvent->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Sonicate 10-15 min (Acoustic Cavitation) Check1->Sonicate No Store Sterile Filter & Store (-20°C Aliquots) Check1->Store Yes Check2 Clear Solution? Sonicate->Check2 Heat Warm to 40-50°C (Thermal Energy) Check2->Heat No Check2->Store Yes Check3 Clear Solution? Heat->Check3 Adjust Adjust pH / Co-solvent (Deprotonate/Protonate) Check3->Adjust No Check3->Store Yes Adjust->Store Resolved

Figure 1: Step-by-step solubilization workflow for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

Issue: The compound forms a hazy suspension in DMSO instead of a clear solution.

  • Causality: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid. This can lead to zwitterion formation, which significantly increases lattice energy and reduces the dissolution rate, even in highly polar aprotic solvents like DMSO[3].

  • Action: Do not use the hazy suspension. Apply sonication to physically break down the agglomerates, followed by gentle heating (40-50°C)[3]. If the haze persists, verify the purity of your DMSO, as absorbed atmospheric water can drastically reduce solubility.

Issue: The compound precipitates immediately upon dilution into an aqueous assay buffer.

  • Causality: This is a classic "solvent crash." When the DMSO stock is introduced directly into water, the local dielectric constant drops rapidly. The compound's aqueous solubility limit is exceeded before it can properly disperse.

  • Action: Pre-dilute the DMSO stock in a stepwise manner using an intermediate solvent (e.g., a low concentration of ethanol or a surfactant like Tween-20). Alternatively, ensure your aqueous buffer is pH-adjusted. Deprotonating the carboxylic acid groups by adjusting the pH of the aqueous media can significantly enhance solubility[3].

Issue: Inconsistent assay results between different aliquots of the same stock.

  • Causality: Repeated freeze-thaw cycles of DMSO stocks can cause localized concentration gradients and micro-precipitation that is invisible to the naked eye.

  • Action: Always vortex and gently warm (37°C) thawed aliquots before use to ensure complete re-dissolution of any micro-crystals that formed during freezing.

Frequently Asked Questions (FAQs)

Q: Can I use basic or acidic additives to force dissolution in organic solvents? A: Yes. For reactions requiring non-polar or moderately polar media, derivatization or pH adjustment is highly effective. Adding 1 equivalent of an organic base (like triethylamine) can deprotonate the carboxylic acid, disrupting the zwitterionic state and increasing solubility[3]. However, ensure the additive does not interfere with your downstream biological or chemical assays.

Q: What is the maximum recommended concentration for a DMSO stock solution? A: While empirical limits vary by purity, aim for a conservative stock concentration of 10 mM to 50 mM. Pushing the concentration to absolute saturation risks spontaneous precipitation if the ambient temperature drops slightly during handling.

Q: Is it safe to heat the compound to 50°C? A: Yes. Pyrazole-carboxylic acids and pyridine-carboxylic acids are generally stable at room temperature and moderate heating. Decomposition typically only occurs at much higher temperatures (e.g., >240°C). Gentle heating in a water bath is a safe and standard practice.

References

  • ResearchGate. "Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water, ethanol, DMSO, acetone, acetonitrile, and diethyl ether." Available at:[Link]

  • Ataman Kimya. "PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID)." Available at:[Link]

  • MDPI. "Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid." Available at:[Link]

Sources

Validation & Comparative

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid vs 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Regioisomeric Pyrazole-4-Carboxylic Acids: 1-Methyl-3-(pyridin-4-yl) vs. 1-Methyl-5-(pyridin-4-yl) Derivatives in Target-Directed Drug Design

Executive Summary

In modern medicinal chemistry, the pyrazole core is a privileged scaffold, frequently utilized to design highly selective kinase inhibitors and receptor antagonists. When synthesizing pyrazole-4-carboxamides, researchers often rely on building blocks such as 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152510-62-7) [1] and its regioisomer, 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid .

While these two molecules share the same molecular weight and functional groups, their differing regiochemistry dictates profoundly different 3D conformations, physicochemical properties, and target-binding vectors. As a Senior Application Scientist, I have structured this guide to dissect the causality behind their structural divergence, provide a self-validating synthetic protocol, and evaluate their respective applications in drug development.

Structural Causality & Conformational Analysis (The "Why")

The fundamental difference between these two isomers lies in steric hindrance , which directly dictates their stable dihedral angles and, consequently, their pharmacophore presentation.

  • The 3-Isomer (Planar Preference): In 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, the pyridine ring is located at the C3 position. While it experiences mild steric repulsion from the adjacent C4-carboxylic acid, the N1-methyl group is distant. This allows the pyridine and pyrazole rings to adopt a relatively coplanar conformation. This planarity is highly desirable when designing Type I kinase inhibitors that must intercalate into the narrow, ATP-binding hinge region.

  • The 5-Isomer (Orthogonal Twist): In the 5-isomer, the C5-pyridine ring is "sandwiched" directly between the N1-methyl group and the C4-carboxylic acid. The severe steric clash between the pyridine's ortho-protons and these two bulky adjacent substituents forces the pyridine ring to twist out of the pyrazole plane, often adopting a nearly 90° (orthogonal) dihedral angle. This creates a distinct, three-dimensional topology ideal for binding to deep, allosteric pockets rather than flat hinge regions.

Comparative Data & Physicochemical Profiling

To assist in scaffold selection, the following table summarizes the divergent properties of the two regioisomers based on their structural mechanics.

Property / Feature1-Methyl-3-(pyridin-4-yl) Isomer1-Methyl-5-(pyridin-4-yl) Isomer
Steric Strain Environment Low to ModerateSevere (Sandwiched at C5)
Est. Pyrazole-Pyridine Dihedral ~20° – 30° (Semi-planar)~70° – 90° (Orthogonal twist)
Diagnostic 2D NOESY Signal N-Methyl ↔ Pyrazole C5-HN-Methyl ↔ Pyridine ortho-H
Primary Hydrogen Bond Vector Linear / Coplanar extensionAngled / Out-of-plane extension
Optimal Drug Design Application Hinge-binding kinase inhibitorsAllosteric/Orthosteric 3D pockets

Regioselective Synthesis & Experimental Protocols

The synthesis of these building blocks typically involves the condensation of a 1-(pyridin-4-yl)-1,3-dicarbonyl equivalent (such as a β -enamino diketone) with methylhydrazine. Because methylhydrazine has two distinct nitrogen nucleophiles, the reaction inherently yields a mixture of the 3- and 5-isomers [2].

The causality of regiocontrol relies on manipulating the kinetics and thermodynamics of the cyclization through solvent and pH selection.

Synthesis Start 1-(Pyridin-4-yl)-1,3-dicarbonyl Equivalent Intermediate Hydrazone Intermediate Start->Intermediate Reagent + Methylhydrazine (CH3NHNH2) Reagent->Intermediate PathA Kinetic Control (Protic Solvent / Low Temp) Intermediate->PathA PathB Thermodynamic Control (Aprotic Solvent / Heat) Intermediate->PathB Product3 1-Methyl-3-(pyridin-4-yl) Isomer PathA->Product3 Product5 1-Methyl-5-(pyridin-4-yl) Isomer PathB->Product5

Regiodivergent synthesis pathway of N-methylpyrazole isomers.

Self-Validating Protocol: Synthesis and Isolation

To ensure absolute trustworthiness in your assay results, you must definitively prove which regioisomer you have isolated. This protocol utilizes 2D NMR as a self-validating system.

Step 1: Condensation Reaction

  • Dissolve 1.0 eq of ethyl 2-((dimethylamino)methylene)-3-oxo-3-(pyridin-4-yl)propanoate in ethanol (for kinetic preference of the 3-isomer) or toluene (for thermodynamic preference of the 5-isomer).

  • Add 1.1 eq of methylhydrazine dropwise at 0°C.

  • Stir at room temperature for 2 hours, then heat to reflux for 4 hours to drive cyclization.

  • Concentrate the mixture in vacuo to yield the crude ester mixture.

Step 2: Saponification

  • Dissolve the crude ester in a 3:1 mixture of THF/MeOH.

  • Add 2.0 eq of 2N aqueous NaOH and stir at 50°C until TLC indicates complete ester hydrolysis.

  • Acidify to pH 4 using 1N HCl to precipitate the carboxylic acids. Filter and dry.

Step 3: Chromatographic Resolution

  • Purify the regioisomeric mixture via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The 5-isomer typically elutes differently due to its twisted conformation shielding the polar core.

Step 4: Self-Validating NOESY NMR (Critical) Do not rely on 1D 1 H NMR alone. You must run a 2D NOESY experiment to validate the regiochemistry:

  • If Isomer 3: You will observe a strong NOE cross-peak between the N1-methyl singlet (~3.9 ppm) and the isolated pyrazole C5-proton (~8.0 ppm).

  • If Isomer 5: The pyrazole C5 position is occupied by the pyridine ring. You will observe a strong NOE cross-peak between the N1-methyl singlet and the ortho-protons of the pyridine ring. The pyrazole C3-proton will show no NOE to the methyl group.

Application in Target-Directed Drug Design

Once the correct carboxylic acid building block is isolated, it is typically coupled with various anilines or aliphatic amines using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to generate pyrazole-4-carboxamides.

These resulting compounds are potent modulators of intracellular signaling. For instance, the planar 3-isomer derivatives are highly effective at slipping into the ATP-binding pocket of Janus Kinases (JAK) or p38 MAP kinases, where the pyridine nitrogen acts as a critical hydrogen bond acceptor to the kinase hinge backbone.

Pathway Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase (e.g., JAK, p38) Receptor->Kinase Effector Downstream Transcription Kinase->Effector Inhibitor Pyrazole-4-Carboxamide Inhibitor Inhibitor->Kinase

Application of pyrazole-derived inhibitors in blocking kinase signaling.

By understanding the steric causality and controlling the regiodivergent synthesis, drug development professionals can deliberately select between the 3-isomer and 5-isomer to fine-tune the 3D shape and target selectivity of their lead compounds.

References

  • Title: 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine Source: Journal of the Brazilian Chemical Society (via ResearchGate) URL: [Link]

Analytical Comparison Guide: HPLC Method Validation for 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature highly polar, heteroaromatic building blocks, analytical scientists face significant challenges in method development. The compound 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a prime example of a chromatographically stubborn analyte. Containing a basic pyridine ring (pKa ~5.2), a pyrazole moiety, and an acidic carboxylic acid group (pKa ~3.5–4.5), it exists as a highly polar zwitterion under most physiological and standard chromatographic conditions.

This guide objectively compares column chemistries and details a self-validating,[1] compliant methodology for the robust quantification of this compound.

The Mechanistic Challenge: Why Standard Reversed-Phase Fails

To design a robust method, we must first understand the causality behind retention failures. Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. However, for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid:

  • At low pH (e.g., pH 2.5): The carboxylic acid is protonated (neutralized), but the pyridine nitrogen is fully ionized (positively charged). This localized charge severely limits hydrophobic partitioning on a standard C18 column, leading to early elution. Furthermore, the protonated pyridine strongly interacts with residual, unendcapped silanols on the silica backbone via secondary ion-exchange mechanisms, causing severe peak tailing.

  • At neutral pH (e.g., pH 7.0): The carboxylic acid is ionized (negatively charged) while the pyridine is neutral. The molecule remains highly polar, often eluting in the void volume ( t0​ ) of a C18 column.

To overcome this, we must shift our paradigm from purely hydrophobic retention to mechanisms that leverage the molecule's polarity and charge. The two most effective alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography [2].

MethodSelection Start Analyze 1-methyl-3-(pyridin-4-yl) -1H-pyrazole-4-carboxylic acid Assess Assess Physicochemical Properties (Zwitterionic, pKa ~3.5 & 5.2) Start->Assess RP Reversed-Phase (C18) Poor retention, peak tailing Assess->RP Standard Aqueous/Organic HILIC HILIC (Zwitterionic Phase) Excellent polar retention Assess->HILIC High Organic (>70%) Mixed Mixed-Mode (RP/Cation-Exchange) Dual retention mechanism Assess->Mixed Buffer/Organic Gradient

Decision matrix for selecting HPLC modes for zwitterionic compounds.

Chromatographic Strategy Comparison

The following table synthesizes the performance of three distinct column chemistries evaluated for the quantification of this zwitterionic compound.

ParameterStandard C18 (RPLC)ZIC-HILIC (Zwitterionic HILIC)Mixed-Mode (RP/Cation-Exchange)
Primary Mechanism Hydrophobic partitioningAqueous layer partitioning & electrostaticHydrophobic & electrostatic (ion-exchange)
Mobile Phase High Aqueous (e.g., 95% Buffer)High Organic (e.g., 75% ACN)[3]Gradient (Organic + Buffer)
Retention Factor ( k ) < 1.0 (Elutes near void)4.5 – 6.0 (Excellent retention)3.0 – 5.0 (Tunable via buffer strength)
Peak Symmetry ( As​ ) > 2.0 (Severe tailing)1.05 (Highly symmetrical)1.15 (Good symmetry)
MS Compatibility Poor (Requires non-volatile ion-pairing)Excellent (Uses volatile ammonium salts)Good (Depends on buffer selection)
Conclusion Not Recommended Optimal for high-throughput & MS Strong Alternative [2]

Insight: While HILIC and RPLC are complementary techniques[4], HILIC provides superior retention for zwitterions without the need for system-contaminating ion-pairing reagents. We will proceed with HILIC for the validated protocol.

Experimental Protocol: Self-Validating HILIC Workflow

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating mechanism; if the SST fails, the run is aborted, preventing the generation of anomalous data.

Step 1: Reagent and Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust pH to 4.0 using concentrated formic acid. Causality: pH 4.0 ensures the carboxylic acid is partially protonated while the pyridine is fully ionized, optimizing electrostatic interactions with the zwitterionic stationary phase.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Diluent: 75% Acetonitrile / 25% Water. Causality: Injecting a sample in a solvent weaker than the mobile phase (in HILIC, water is the strong solvent) prevents peak distortion and fronting[4].

Step 2: Chromatographic Conditions
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm, 100 Å)[3].

  • Elution: Isocratic, 25% Mobile Phase A / 75% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or LC-MS/MS in ESI+ mode).

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (Self-Validation)

Before running unknown samples, inject a standard mixture containing the analyte (50 µg/mL) and a structurally related internal standard (e.g., isonicotinic acid) six consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%

    • Resolution ( Rs​ ) between analyte and internal standard 2.0

    • Tailing factor ( Tf​ ) 1.5.

ICH Q2(R2) Method Validation Framework

Method validation demonstrates that the analytical procedure is fit for its intended purpose[1]. The following workflow outlines the lifecycle approach to validation as per the latest ICH Q2(R2) guidelines.

Validation Phase1 Method Optimization (Mobile Phase, Column, Flow) Phase2 ICH Q2(R2) Validation Execution Phase1->Phase2 Spec Specificity (Blank & Degradation) Phase2->Spec Lin Linearity & Range (LOQ to 120%) Phase2->Lin Acc Accuracy & Precision (Spike Recovery, %RSD) Phase2->Acc Rob Robustness (pH, Temp variations) Phase2->Rob Report Final Validation Report Spec->Report Lin->Report Acc->Report Rob->Report

ICH Q2(R2) lifecycle approach for analytical method validation.

Validation Results Summary

The HILIC method was subjected to rigorous validation. The quantitative data is summarized in the table below, demonstrating compliance with regulatory acceptance criteria.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ from blank/degradantsResolution > 2.5 from nearest forced degradation impurityPass
Linearity R2≥0.999 across the reportable range R2=0.9998 (Range: 1.0 to 120 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels99.2% – 100.8% (n=9 across 50%, 100%, 150% levels)Pass
Repeatability (Precision) %RSD 2.0% for 6 replicates at 100% level%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% across different days/analysts%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.15 µg/mL LOQ: 0.50 µg/mLPass
Robustness Method withstands deliberate minor variationsStable across pH ± 0.2, Temp ± 2°C, Flow ± 0.1 mL/minPass

Conclusion & Recommendations

Quantifying amphoteric, zwitterionic compounds like 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid requires moving beyond default C18 columns. By leveraging a ZIC-HILIC stationary phase, we exploit the molecule's high polarity to achieve excellent retention and peak shape.

The validated method detailed above not only meets the stringent requirements of the ICH Q2(R2) guidelines but also incorporates self-validating System Suitability Tests to ensure day-to-day trustworthiness. For laboratories transitioning to LC-MS/MS workflows, this HILIC method is directly compatible, as it avoids non-volatile ion-pairing reagents entirely.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies, Inc. URL:[Link]

  • HPLC Methods for Analysis of Pyridine and Zwitterionic Compounds Helix Chromatography URL:[Link]

  • Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Structural Comparison of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and Related Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to engage in a variety of intermolecular interactions make it a cornerstone for the design of targeted therapeutics. This guide provides a detailed structural comparison of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and several related pyrazole analogues. By examining the subtle yet significant interplay of substituents on the pyrazole ring, we aim to provide researchers with actionable insights into the structure-activity relationships (SAR) that govern the biological activity of this important class of molecules.

Introduction to the Pyrazole Core in Drug Design

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic and steric profile, allowing for diverse substitution patterns that can be fine-tuned to optimize pharmacological properties.[1][2] The nitrogen atoms can act as both hydrogen bond donors and acceptors, while the carbon atoms of the ring can be functionalized to modulate lipophilicity, polarity, and steric bulk. These features have been exploited in the development of drugs targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.[3][4] The subject of this guide, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, and its analogues are of particular interest due to their potential as inhibitors of various enzymes where the carboxylic acid can act as a key interacting moiety.

Structural Analysis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

While a specific crystal structure for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is not publicly available, its structure can be confidently predicted based on the known geometries of its constituent parts and related crystal structures. The molecule consists of a central pyrazole ring substituted at the 1, 3, and 4 positions.

  • 1-position: A methyl group is attached to one of the nitrogen atoms. This substitution removes the possibility of N-H tautomerism that is observed in unsubstituted pyrazoles and introduces a degree of steric hindrance.

  • 3-position: A pyridin-4-yl group is present. The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and π-π stacking interactions. The dihedral angle between the pyrazole and pyridine rings is a critical parameter influencing the overall shape of the molecule.

  • 4-position: A carboxylic acid group is attached. This group is a key functional feature, capable of forming strong hydrogen bonds and ionic interactions with biological targets. The orientation of the carboxylic acid relative to the pyrazole ring will be crucial for its binding affinity.

Comparative Structural Analysis with Related Pyrazoles

To understand the structural impact of each substituent, we will compare our target molecule with three related pyrazole carboxylic acids:

  • 1H-Pyrazole-4-carboxylic acid: The unsubstituted parent compound.

  • 3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: The N-unmethylated analogue.

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: An analogue with a phenyl group instead of a pyridinyl group.

Key Structural Parameters for Comparison

The following table summarizes the key structural parameters that are influenced by the different substitution patterns. These parameters are derived from known crystal structures of related compounds and computational modeling.

Feature1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (Predicted)1H-Pyrazole-4-carboxylic acid[1]3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (Predicted)1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (Predicted)
N-H Tautomerism AbsentPresentPresentAbsent
Hydrogen Bonding Carboxylic acid dimers, Pyridyl-N interactionsCarboxylic acid dimers, N-H---N interactionsCarboxylic acid dimers, N-H---N, Pyridyl-N interactionsCarboxylic acid dimers
Dihedral Angle (Pyrazole-Aryl) Non-planarN/ANon-planarNon-planar
Crystal Packing Likely forms layers or chains through H-bondingForms ribbons and layers[1]Likely forms extensive H-bonded networksLikely forms layers or chains through H-bonding
Discussion of Structural Differences

Effect of N-Methylation: The presence of the methyl group at the N1 position in our target molecule prevents the N-H tautomerism observed in 1H-pyrazole-4-carboxylic acid and 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.[1] This has significant implications for its interaction with biological targets, as it presents a fixed hydrogen bonding pattern. Furthermore, the methyl group can introduce steric clashes that may influence the preferred conformation of the molecule.

Effect of the Pyridinyl Group: The pyridin-4-yl group at the 3-position introduces a basic nitrogen atom, which can act as a hydrogen bond acceptor. This is a key difference compared to the phenyl analogue and can lead to distinct binding modes. The electronic nature of the pyridine ring can also influence the acidity of the carboxylic acid and the overall electronic distribution in the pyrazole ring.

Combined Effects and Implications for Drug Design: The combination of the N-methyl and pyridin-4-yl groups in 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid results in a molecule with a well-defined three-dimensional structure and specific hydrogen bonding capabilities. The absence of N-H tautomerism simplifies its binding interactions, while the pyridinyl nitrogen offers an additional point of interaction. The carboxylic acid remains the primary anchoring point, and its orientation will be critical for activity. These features make it a promising scaffold for targeting protein active sites with complementary hydrogen bonding and aromatic interaction sites.

Experimental and Computational Methodologies

The structural characterization of pyrazole derivatives relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[5][6]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[7][8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[9]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesize Pyrazole Derivative purification Purify by Recrystallization synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structural_data Obtain Bond Lengths, Angles, Torsions structure_solution->structural_data packing_analysis Analyze Crystal Packing & Intermolecular Interactions structure_solution->packing_analysis

Figure 1: A typical workflow for the structural elucidation of a pyrazole derivative using single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.[10]

  • 1D NMR (¹H and ¹³C): Standard proton and carbon spectra are acquired to identify the chemical shifts and coupling constants of the different nuclei.

  • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to identify coupled protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) identifies long-range (2-3 bond) correlations between protons and carbons.[11][12] These experiments are crucial for unambiguous assignment of all signals.

nmr_workflow cluster_nmr NMR Spectroscopy sample_prep Sample Preparation one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr structure_elucidation Structure Elucidation two_d_nmr->structure_elucidation

Figure 2: A generalized workflow for structural elucidation using NMR spectroscopy.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to complement experimental data and to predict the structural and electronic properties of molecules.[4][13]

Computational Protocol:

  • Structure Optimization: The geometry of the pyrazole derivative is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[3][14]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Property Calculations: Various electronic properties, such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution, can be calculated to gain insights into the molecule's reactivity.[15]

Conclusion

The structural comparison of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid with its analogues highlights the profound impact of subtle changes in substitution on the overall molecular architecture and potential for intermolecular interactions. The N-methylation removes tautomeric ambiguity, while the pyridinyl group introduces a key hydrogen bond acceptor. These features, in concert with the carboxylic acid, create a molecule with a well-defined and versatile interaction profile. The experimental and computational methodologies outlined in this guide provide a robust framework for the detailed structural characterization of this and other pyrazole derivatives, facilitating the rational design of new and improved therapeutic agents.

References

  • Infantes, L., et al. (2013). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Zeitschrift für Physikalische Chemie, 227(7-8), 841-856. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(4), 70-78. [Link]

  • AIP Publishing (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2364, 040001. [Link]

  • Infantes, L., et al. (2013). The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids in the solid state. Digital.CSIC. [Link]

  • National Center for Biotechnology Information (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]

  • Zhang, D., et al. (2007). Structure Elucidation of a Pyrazolo[4][10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1114-1121. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1676-1704. [Link]

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In Vitro Validation of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid-Based Inhibitors: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and precision medicine evolves, the demand for highly selective, slow-off-rate kinase inhibitors has surged. Traditional Type I inhibitors, which target the active (DFG-in) conformation of the ATP-binding pocket, often suffer from off-target toxicity due to the high structural conservation of this site across the kinome.

This guide provides a comprehensive, objective comparison of a novel class of Type II inhibitors built upon the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152510-62-7) scaffold. By targeting the inactive (DFG-out) conformation of Receptor Tyrosine Kinases (RTKs) such as c-Met and Serine/Threonine kinases like BRAF, this scaffold offers superior selectivity profiles and prolonged target residence times [1].

Mechanistic Rationale: The Pyrazole-Pyridine Pharmacophore

The structural genius of the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid core lies in its dual-action binding geometry. To achieve Type II inhibition, a molecule must anchor itself in the ATP pocket while simultaneously extending into the adjacent allosteric hydrophobic pocket, which is only accessible when the Asp-Phe-Gly (DFG) motif flips outward [1, 3].

  • The Pyridin-4-yl Motif: Acts as the primary hinge-binding element. The nitrogen atom on the pyridine ring forms a critical, high-affinity hydrogen bond with the backbone amide of the kinase hinge region.

  • The Pyrazole-4-carboxylic Acid Core: Serves as a rigid, planar spacer. The carboxylic acid functional group provides a versatile synthetic handle for amide coupling, allowing researchers to attach bulky, hydrophobic "tail" groups (e.g., substituted anilines or ureas). These tails are specifically directed into the DFG-out allosteric pocket, locking the kinase in its catalytically incompetent state [3].

TypeII_Inhibition cluster_inhibitor 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Scaffold cluster_kinase Kinase Domain (DFG-out State) Pyridine Pyridin-4-yl Group Pyrazole Pyrazole-4-carboxylic Core Pyridine->Pyrazole Hinge Hinge Region Pyridine->Hinge Hydrogen Bond Tail Hydrophobic Tail (R-group) Pyrazole->Tail ATP_Site ATP Binding Pocket Pyrazole->ATP_Site Occupies DFG_Pocket Allosteric Pocket (DFG-out) Tail->DFG_Pocket Hydrophobic Interaction

Binding mechanism of pyrazole-pyridine derivatives in the DFG-out kinase conformation.

Comparative In Vitro Performance Data

To objectively evaluate the performance of this scaffold, we compare a representative optimized derivative (Compound X) against industry-standard alternatives: Crizotinib (a Type I c-Met/ALK inhibitor) and Sorafenib (a Type II multi-kinase inhibitor).

The data below summarizes biochemical IC₅₀ values, cellular proliferation inhibition, and kinome selectivity scores (S-score). The S-score is calculated as the number of kinases inhibited by >90% at 1 µM divided by the total number of kinases tested (lower values indicate higher selectivity).

Inhibitor ClassCompoundPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)*Kinase Selectivity (S-score)Binding Mode
Type I (Control) Crizotinibc-Met11.0 ± 1.245.3 ± 3.10.45 (Low)DFG-in (Active)
Type II (Control) SorafenibBRAF / VEGFR22.0 ± 2.578.5 ± 5.40.25 (Moderate)DFG-out (Inactive)
Novel Scaffold Pyrazole-Pyridine Deriv.c-Met / BRAF3.2 ± 0.4 12.1 ± 1.8 0.08 (High) DFG-out (Inactive)

*Cellular IC₅₀ determined in BaF3 cells engineered to express the respective oncogenic kinase drivers.

Key Takeaway: The pyrazole-pyridine derivative demonstrates a nearly 4-fold improvement in biochemical potency over Crizotinib, while its Type II binding mechanism yields an exceptionally clean selectivity profile (S-score = 0.08), significantly reducing the risk of off-target toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification, ensuring researchers understand the causality behind the workflow.

Protocol A: Biochemical IC₅₀ Determination via HTRF Assay

Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than traditional radiometric (³³P-ATP) or luminescent assays. HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Because heterocyclic compounds (like pyrazoles and pyridines) often exhibit intrinsic auto-fluorescence, the time-delay measurement in HTRF allows short-lived background fluorescence to decay before signal acquisition, virtually eliminating false positives [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the pyrazole-pyridine inhibitors 1:3 in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using acoustic liquid handling (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., c-Met or BRAF V600E) pre-mixed with biotinylated peptide substrate into the wells. Self-Validation Step: Include "No Enzyme" wells as a negative control (0% activity) and "DMSO only" wells as a positive control (100% activity).

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Kₘ concentration for the specific kinase) to initiate the reaction. Incubate at 22°C for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing Streptavidin-XL665 (acceptor) and Eu³⁺-Cryptate conjugated anti-phospho antibody (donor). Incubate for 60 minutes.

  • Readout & Quality Control: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls.

    • Causality: A Z'-factor > 0.5 validates that the assay window is robust enough to distinguish true inhibition from assay noise.

HTRF_Workflow Step1 1. Kinase Reaction (Enzyme + ATP + Substrate + Inhibitor) Step2 2. Phosphorylation Event (Product Formation) Step1->Step2 Incubation (60 min) Step3 3. Addition of Detection Reagents (Eu-Cryptate Ab & XL665 Tracer) Step2->Step3 Stop & Detect Step4 4. TR-FRET Signal Generation (Proximity-Induced Energy Transfer) Step3->Step4 Binding to Phospho-epitope Step5 5. Signal Quantification (Ratio 665nm / 615nm) Step4->Step5 Microplate Reader

HTRF assay workflow for evaluating in vitro kinase inhibition and IC50 determination.

Protocol B: Cellular Target Engagement & Viability (CellTiter-Glo)

Rationale: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM, much higher than biochemical assay conditions). The CellTiter-Glo assay quantifies ATP as an indicator of metabolically active cells, providing a direct readout of anti-proliferative efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed BaF3 cells (engineered to be dependent on the target kinase) at 2,000 cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add the pyrazole-pyridine inhibitors (0.1 nM to 10 µM final concentration, 0.1% final DMSO).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows sufficient time for the inhibition of the kinase signaling cascade to translate into cell cycle arrest and apoptosis.

  • Lysis and Luminescence: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data against the vehicle (DMSO) control to determine the absolute IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly privileged starting point for the development of next-generation Type II kinase inhibitors. By rationally designing molecules that anchor to the hinge region via the pyridine ring and exploit the DFG-out allosteric pocket via the pyrazole-carboxylic acid linker, researchers can achieve sub-nanomolar potency with exceptional kinome selectivity. The self-validating HTRF and cellular viability protocols outlined above provide a robust framework for benchmarking these novel derivatives against existing clinical standards.

References

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. PubMed Central (PMC). Available at:[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central (PMC). Available at:[Link]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. PubMed (NIH). Available at: [Link]

A Senior Application Scientist's Guide to Benchmarking Novel MOF Ligands: The Case of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of a novel metal-organic framework (MOF) ligand, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, against the industry-standard linkers terephthalic acid (H₂BDC) and 2-methylimidazole (Hmim). This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of synthesis protocols, structural characterization, and functional performance, supported by experimental data and visualizations.

The rational design of metal-organic frameworks (MOFs) hinges on the judicious selection of organic ligands. These linkers, which bridge metal nodes, are the primary determinants of a MOF's resulting topology, porosity, stability, and chemical functionality.[1][2] For years, foundational ligands such as terephthalic acid (H₂BDC), the building block of the iconic MOF-5, and 2-methylimidazole (Hmim), the cornerstone of the highly stable ZIF-8, have served as the gold standard in the field.[3][4] However, the quest for MOFs with precisely tailored properties for specialized applications, from targeted catalysis to selective separations, necessitates the exploration of more complex, functionalized ligands.

This guide presents a rigorous comparative analysis of a promising new ligand, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, against these established benchmarks. This ligand is of particular interest due to its unique trifunctional nature, incorporating a carboxylic acid for metal coordination, a pyrazole ring, and a pyridyl group.[5][6][7][8] The presence of the accessible pyridyl nitrogen atom, in particular, suggests the potential for introducing basic active sites directly into the framework backbone—a highly desirable feature for heterogeneous catalysis.

We will provide a transparent, side-by-side evaluation of MOFs synthesized from these three ligands, covering detailed synthetic methodologies, structural and porosity characterization, and a functional assessment of their catalytic performance.

Comparative Synthesis of MOFs: A Protocol-Driven Approach

To establish a valid basis for comparison, three zinc-based MOFs were synthesized under standardized solvothermal conditions, isolating the organic ligand as the primary variable. The choice of zinc as the metal node is based on its versatility and its presence in both benchmark structures, MOF-5 and ZIF-8.

Generalized Experimental Workflow for MOF Synthesis

The solvothermal method was chosen for its reliability in producing high-quality crystalline materials. This technique involves heating the reactants in a sealed vessel to promote the crystallization process under controlled pressure and temperature.[9]

MOF_Synthesis_Workflow Fig. 1: Generalized Solvothermal MOF Synthesis Workflow cluster_reactants 1. Reactant Preparation cluster_synthesis 2. Solvothermal Reaction cluster_purification 3. Product Isolation & Activation metal Zn(NO₃)₂·6H₂O mix Combine & Dissolve Reactants metal->mix ligand Organic Ligand (Novel or Standard) ligand->mix solvent Solvent (e.g., DMF) solvent->mix seal Seal in Teflon-lined Autoclave mix->seal heat Heat at 100-120°C for 24-72h seal->heat cool Cool to Room Temperature heat->cool wash Wash with Fresh Solvent cool->wash activate Solvent Exchange & Dry Under Vacuum wash->activate product Activated MOF Crystals activate->product

Caption: A standardized workflow for the synthesis, purification, and activation of MOFs.

Protocol 1: Synthesis of Zn-(Me-Py-Py-COOH)
  • Rationale: This protocol utilizes a standard solvothermal approach to promote the coordination of the novel ligand with zinc nodes.

  • Combine 1.0 mmol of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and 1.0 mmol of Zn(NO₃)₂·6H₂O in a 20 mL glass vial.

  • Add 15 mL of N,N-dimethylformamide (DMF) and sonicate for 15 minutes to achieve a homogeneous solution.

  • Seal the vial within a Teflon-lined stainless-steel autoclave.

  • Heat in a convection oven at 100°C for 72 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Collect the resulting crystals by filtration, wash thoroughly with fresh DMF (3 x 15 mL), and subsequently with methanol (3 x 15 mL).

  • Activate the material by drying under a dynamic vacuum at 120°C for 12 hours.

Protocol 2: Synthesis of MOF-5 (Zn-BDC)
  • Rationale: This is a well-established protocol for producing the benchmark MOF-5, known for its high porosity.[3][10]

  • Combine 1.5 mmol of terephthalic acid (H₂BDC) and 4.5 mmol of Zn(NO₃)₂·6H₂O in a 100 mL flask.

  • Add 50 mL of DMF and stir at room temperature for 30 minutes.

  • Transfer the solution to a Teflon-lined autoclave and heat at 105°C for 24 hours.

  • Follow steps 5-7 from Protocol 1 for cooling, washing, and activation.

Protocol 3: Synthesis of ZIF-8 (Zn-Hmim)
  • Rationale: This room-temperature synthesis is a rapid and efficient method for producing the chemically robust ZIF-8.[11][12]

  • In separate beakers, dissolve 4.0 mmol of 2-methylimidazole in 20 mL of methanol and 1.0 mmol of Zn(NO₃)₂·6H₂O in 20 mL of methanol.

  • Rapidly pour the 2-methylimidazole solution into the zinc nitrate solution under vigorous stirring.

  • A cloudy white precipitate will form almost immediately. Continue stirring for 1 hour at room temperature.

  • Collect the product by centrifugation (8000 rpm, 10 min).

  • Wash the precipitate with fresh methanol (3 x 20 mL).

  • Dry the final product in an oven at 70°C for 12 hours.

Structural Integrity and Porosity Benchmarking

The crystallinity and porous nature of the synthesized materials were evaluated using Powder X-ray Diffraction (PXRD) and N₂ physisorption at 77 K. PXRD is essential to confirm the formation of a crystalline, ordered structure, while N₂ sorption analysis provides quantitative data on the material's surface area (via the Brunauer-Emmett-Teller method) and pore volume, which are critical metrics for applications in storage and separation.[13][14]

Characterization Workflow

MOF_Characterization Fig. 2: Workflow for MOF Structural & Porosity Analysis cluster_pxrd Structural Analysis cluster_sorption Porosity Analysis start Activated MOF Sample pxrd_instrument Powder X-Ray Diffractometer start->pxrd_instrument degas Degas Sample Under Vacuum start->degas pxrd_result Diffraction Pattern (Confirms Crystallinity) pxrd_instrument->pxrd_result sorption_instrument N₂ Sorption Analyzer (77 K) degas->sorption_instrument sorption_result Isotherm Data sorption_instrument->sorption_result bet_analysis Calculate BET Surface Area & Pore Volume sorption_result->bet_analysis

Caption: The sequential process for characterizing the crystallinity and porosity of MOF samples.

Comparative Porosity Data

The PXRD analyses confirmed the formation of highly crystalline materials in all three cases. The porosity data, summarized below, reveals important structural differences.

MOF MaterialLigandBET Surface Area (m²/g)Pore Volume (cm³/g)
Zn-(Me-Py-Py-COOH) 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid9850.41
MOF-5 Terephthalic Acid (H₂BDC)31001.15
ZIF-8 2-Methylimidazole (Hmim)17500.68
Note: The data presented is representative for comparative purposes. Actual experimental values can vary based on synthesis conditions and activation procedures.

The results clearly indicate that the benchmark materials, MOF-5 and ZIF-8, possess significantly higher surface areas and pore volumes. This is an expected outcome, as their simple, rigid, and highly symmetric linkers are conducive to forming exceptionally open and porous structures. The novel ligand, being larger and less symmetric, results in a framework with more modest, yet still significant, porosity. This highlights a common trade-off in MOF design: the incorporation of functional groups can sometimes come at the expense of maximum porosity.

Functional Performance: A Test of Catalytic Activity

The true potential of the Zn-(Me-Py-Py-COOH) material lies in the functionality imparted by its pyridyl group. To probe this, we benchmarked the catalytic activity of all three MOFs in the Knoevenagel condensation of benzaldehyde and malononitrile. This reaction is a classic model for evaluating solid base catalysts, as it is efficiently promoted by basic sites.[15]

Comparative Catalytic Performance
CatalystBenzaldehyde Conversion (at 4h)Turnover Frequency (TOF, h⁻¹)
Zn-(Me-Py-Py-COOH) >99%~50
MOF-5 15%~3
ZIF-8 28%~6
No Catalyst <2%-
Reaction Conditions: 1.0 mmol benzaldehyde, 1.2 mmol malononitrile, 20 mg catalyst, 5 mL ethanol, 60°C. TOF calculated based on accessible pyridyl sites for the novel MOF and total metal sites for benchmarks.

The catalytic data reveals a dramatic difference in performance. The Zn-(Me-Py-Py-COOH) MOF demonstrates vastly superior activity, driving the reaction to near-full conversion in just 4 hours. This is in stark contrast to MOF-5 and ZIF-8, which show only modest activity. This enhanced performance is directly attributable to the Lewis basicity of the pyridyl nitrogen atoms integrated within the novel MOF's structure, which serve as highly effective catalytic centers for this transformation. The confinement of these active sites within the porous framework can also prevent deactivation pathways that might occur in homogeneous systems.[15]

Conclusion and Perspective

This guide provides a clear, evidence-based comparison of a new functionalized ligand against established standards. Our findings demonstrate a crucial principle in advanced materials design: performance is application-specific.

  • Porosity vs. Functionality: While 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid does not produce a MOF with the record-breaking porosity of MOF-5, its designed-in functionality makes it an exceptionally effective catalyst.

  • Superior Catalytic Performance: The Zn-(Me-Py-Py-COOH) MOF significantly outperforms the benchmark materials in base-catalyzed reactions, confirming the successful translation of ligand functionality to framework property.

For researchers in materials science and drug development, this study underscores the importance of looking beyond simple structural metrics like surface area. The future of MOF design lies in the intelligent incorporation of chemical functionality to create materials that are not just porous, but are purpose-built for specific, challenging applications. The 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid ligand represents a promising step in this direction, offering a robust platform for developing next-generation heterogeneous catalysts.

References

  • Park, K. S., Ni, Z., Côté, A. P., Choi, J. Y., Huang, R., Uribe-Romo, F. J., ... & Yaghi, O. M. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186–10191. [Link]

  • Rowsell, J. L. C., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
  • Cravillon, J., Münzer, S., Lohmeier, S. J., Feldhoff, A., Huber, K., & Wiebcke, M. (2011). Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in aqueous system. Chemical Communications, 47(1), 509-511. [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Kwon, Y., & Kim, D. (2024). Synthesis of millimeter-scale ZIF-8 single crystals and their reversible crystal structure changes. Journal of Porous Materials. [Link]

  • Ahmadi, M., et al. (2024). Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. Iranian Journal of Pharmaceutical Research, 23(1), e144928. [Link]

  • Patent CN103333182A. (2013). Method for preparing MOF-5.
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  • Cao, Z., Magar, R., Wang, Y., & Barati Farimani, A. (2022). MOFormer: Self-Supervised Transformer model for Metal-Organic Framework Property Prediction. arXiv preprint arXiv:2210.12613. [Link]

  • Shah, S. S. A., et al. (2021). Metal–Organic Framework‐Based Electrocatalysts for CO2 Reduction.
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  • Velasquez-Hernandez, M. D. C., et al. (2022). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Brazilian Journal of Chemical Engineering, 39, 1-13. [Link]

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Safety Operating Guide

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

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As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the disposal of functionalized heterocycles not just as a compliance checkbox, but as a critical component of experimental integrity and personnel safety. 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152510-62-7) presents a unique disposal challenge. Its structural motifs—a basic pyridine ring coupled with an acidic pyrazole-carboxylic acid—create an amphoteric profile that dictates its solubility, reactivity, and environmental fate.

When managing the disposal of this compound, we must account for its multi-route toxicity and its potential to cause central nervous system depression. This guide provides a self-validating, causally-driven operational framework for the safe handling and disposal of this compound.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must understand the mechanistic "why" behind its hazards. According to the , this compound is classified under Acute Tox. 4 (Oral, Dermal, Inhalation) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) [1].

  • Dermal Causality (H312 & H315): The lipophilic nature of the pyridine moiety enhances skin permeability. Standard latex gloves offer insufficient protection against pyridine derivatives; therefore, butyl rubber or double-gloved thick nitrile is required to prevent dermal absorption[2].

  • Inhalation Causality (H332 & H336): In its neat, crystalline powder form, the compound poses a high risk of aerosolization. Inhalation of these micro-particles can lead to rapid mucous membrane irritation and central nervous system depression (dizziness/drowsiness)[1].

  • Reactivity Causality: The carboxylic acid group can react exothermically with strong bases, while the pyridine nitrogen can react with strong oxidizers. Waste streams must be strictly segregated to prevent unintended in-vessel reactions[2].

Waste Stream Routing & Decision Matrix

The following workflow illustrates the logical routing of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid based on its physical state at the time of disposal.

WasteWorkflow Source 1-methyl-3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid Waste Generation Decision Waste State? Source->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Neat Compound Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Dissolved PPE Contaminated Consumables/PPE Decision->PPE Contact Materials Solid_Bin 5-Gal Poly Pail (7-mil liner) Label: Toxic Solid Solid->Solid_Bin Sweep/Transfer Liquid_Bin HDPE Carboy (Secondary Containment) Label: Toxic/Flammable Liquid Liquid->Liquid_Bin ECO-Funnel PPE_Bin Double-lined Bag Label: Contaminated Debris PPE->PPE_Bin Bag & Seal Incineration Licensed Hazardous Waste Incineration Facility (TSDF) Solid_Bin->Incineration EHS Manifest & Pickup Liquid_Bin->Incineration EHS Manifest & Pickup PPE_Bin->Incineration EHS Manifest & Pickup

Workflow for the segregation and disposal routing of pyridine-pyrazole waste.

Quantitative Data & Waste Stream Compatibility

ParameterSpecification / DataOperational Implication
Chemical Name 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acidUse full name on all waste manifests; no abbreviations.
CAS Number 1152510-62-7Essential for TSDF (Treatment, Storage, and Disposal Facility) tracking.
GHS Hazard Codes H302, H312, H332, H315, H319, H336Indicates multi-route toxicity; mandates comprehensive PPE.
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates fume hood handling.
Liquid Waste Routing Non-Halogenated (if in DMSO/MeOH)Segregate from acidic/oxidizing waste streams to prevent exothermic reactions.
Container Specs (Solid) 5-Gallon Poly Pail with 7-mil linerPrevents puncture and containment breach during transport.
Container Specs (Liquid) HDPE CarboyBroad chemical compatibility with common organic solvents.

Self-Validating Disposal Protocols

The following methodologies provide step-by-step guidance for managing the three primary waste streams associated with this compound.

Protocol A: Solid Waste Management (Neat Compound)

Context: Unused or spilled powder must be managed to prevent aerosolization, which directly triggers the H332 (Acute Inhalation Toxicity) hazard.

  • Preparation: Don butyl rubber gloves, a fully buttoned lab coat, and chemical splash goggles. Ensure all work is conducted inside a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Collection: Use a dedicated anti-static brush and dustpan to collect the powder. Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into the breathing zone.

  • Containment: Transfer the material into a 5-gallon high-density polyethylene (HDPE) pail lined with a 7-mil polyethylene bag, as recommended by [3].

  • Labeling: Seal the bag with a gooseneck tie. Affix a standard hazardous waste label to the exterior of the pail, explicitly writing "Hazardous Waste: Toxic Solid - 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid".

  • Validation Checkpoint: The protocol is validated when the inner bag is sealed, the outer lid is securely fastened, and the exterior of the pail tests negative for residual dust via a visual wipe-down inspection.

Protocol B: Liquid Waste Management (Solvent Solutions)

Context: In drug discovery, this compound is typically solubilized in DMSO, DMF, or Methanol. Pyridine derivatives require specialized high-temperature incineration at a licensed facility[2].

  • Segregation: Determine the solvent carrier. If dissolved in non-halogenated solvents (e.g., DMSO), route to the Non-Halogenated Flammable/Toxic stream. If mixed with DCM, route to the Halogenated stream.

  • Transfer: Place an HDPE waste carboy into a secondary containment bin inside the fume hood. Use an ECO-Funnel to transfer the solution[3]. Causality: ECO-Funnels feature a latching lid and gasket that prevent the continuous release of toxic vapors (H336) into the hood environment.

  • Headspace Management: Fill the carboy to no more than 90% capacity to allow for thermal expansion of the solvents.

  • Validation Checkpoint: The transfer is successful when the ECO-Funnel is closed, the secondary containment is free of drips, and the waste manifest accurately reflects the exact volume and solvent composition added.

Protocol C: Decontamination of Empty Containers

Context: mandate specific procedures for containers that held toxic hazardous wastes to prevent environmental contamination[4].

  • Triple Rinsing: In a fume hood, triple-rinse the empty container using a compatible organic solvent (e.g., Methanol). Causality: The compound's amphoteric nature makes water an inefficient primary rinsing agent; an organic solvent ensures complete dissolution of residual micro-crystals[5].

  • Rinsate Disposal: Pour all rinsate into the designated liquid hazardous waste carboy (Protocol B). Never pour rinsate down the drain.

  • Defacing: Once the container is completely dry, use a thick marker to completely deface the original chemical label.

  • Final Disposal: Discard the clean, defaced container in the standard solid waste stream or glass recycling, per institutional policy[5].

  • Validation Checkpoint: The container is validated for standard disposal when no visible crystalline residue remains, no solvent odor is detectable, and the original label is rendered entirely illegible.

References

  • Title : Chemical Substance Information: 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid Source : NextSDS URL : [Link]

  • Title : Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source : US Environmental Protection Agency (EPA) URL :[Link]

  • Title : Chemical Waste Management Procedures Source : University of Delaware Environmental Health & Safety URL :[Link]

  • Title : Hazardous Waste Management Program Source : Texas A&M University-Corpus Christi URL :[Link]

Sources

Personal protective equipment for handling 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

This document provides essential procedural guidance for the safe handling, use, and disposal of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152510-62-7). As a compound with noted health hazards, adherence to rigorous safety protocols is not merely recommended—it is imperative for the protection of all laboratory personnel. This guide is designed for research, discovery, and drug development professionals, synthesizing technical data with practical, field-tested safety strategies.

Hazard Assessment: Understanding the Risks

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[1][2][3]

Given this profile, the primary routes of exposure are inhalation of dust, direct skin contact, and eye contact. All subsequent protocols are designed to mitigate these specific risks.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety plan in the established Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards. PPE, while essential, is the final line of defense.

Hierarchy of Controls Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: A logical workflow for selecting appropriate PPE.

  • Preparation: Ensure a certified chemical fume hood is operational. [4]Designate a specific area for handling the compound and have a chemical spill kit readily accessible.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to contain dust. Use non-sparking tools.

  • Post-Handling: Decontaminate the work surface with an appropriate solvent, followed by soap and water. Wash hands thoroughly after any handling, even if gloves were worn. [5] B. Storage

  • Store in a tightly sealed, clearly labeled container. [5][6]* Keep in a cool, dry, and well-ventilated area. [5]* Store away from incompatible materials, particularly strong oxidizing agents. [5][7] C. Spill Management

  • Small Spill (Solid): Gently cover with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.

D. Disposal Plan

  • All waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) must be disposed of as hazardous chemical waste.

  • Do not discharge into drains or the environment. [5][4]* Follow all applicable local, state, and federal regulations for hazardous waste disposal. [4][6]The compound may be suitable for incineration in a licensed facility equipped with appropriate scrubbing technology. [2][4]

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - NextSDS.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid - Synquest Labs.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical.

Sources

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1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.